Ki 23057
描述
Structure
3D Structure
属性
CAS 编号 |
516523-31-2 |
|---|---|
分子式 |
C30H35N3O4 |
分子量 |
501.6 g/mol |
IUPAC 名称 |
2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol |
InChI |
InChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3 |
InChI 键 |
VQCDZFWRGXFUMS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ki23057; Ki-23057; Ki 23057. |
产品来源 |
United States |
Foundational & Exploratory
Ki23057: A Dual Inhibitor of VEGFR2 and FGFR2 in Angiogenesis
A Technical Guide for Researchers and Drug Development Professionals
Core Summary
Ki23057 is a small molecule tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic properties through its dual inhibitory action on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 2 (FGFR2). By targeting these key regulators of angiogenesis, Ki23057 effectively suppresses endothelial cell proliferation, migration, and tube formation, ultimately leading to the inhibition of tumor growth and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of Ki23057, detailing its effects in both in vitro and in vivo models and outlining the experimental protocols used to elucidate its function.
Mechanism of Action
Ki23057 exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domains of both VEGFR2 and FGFR2. This binding event prevents the autophosphorylation of these receptors, which is a critical step in the activation of their downstream signaling cascades.
VEGFR2 Inhibition:
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that, upon binding to VEGFR2 on endothelial cells, triggers a signaling cascade that promotes cell proliferation, migration, and survival. Ki23057 has been shown to be a potent inhibitor of VEGFR2 autophosphorylation.[1] This inhibition blocks the downstream signaling pathways, thereby attenuating the angiogenic response.
FGFR2 Inhibition:
The Fibroblast Growth Factor (FGF) signaling pathway also plays a crucial role in angiogenesis. Ki23057 was initially identified as an inhibitor of K-samII/FGF-R2 phosphorylation.[2] By inhibiting FGFR2, Ki23057 provides an additional mechanism for suppressing angiogenesis, particularly in tumors where FGF signaling is a dominant driver of neovascularization.
The dual inhibition of both VEGFR2 and FGFR2 signaling pathways by Ki23057 offers a more comprehensive blockade of angiogenesis compared to agents that target a single pathway.
Quantitative Data
While specific IC50 values for Ki23057 against VEGFR2 and FGFR2 are not consistently reported across all public literature, a study by Ma et al. (2016) presented theoretical calculations of binding affinities.[3] These calculations suggest that Ki23057 has a strong interaction with the ATP-binding pocket of VEGFR2.[3]
| Target | Metric | Value | Reference |
| VEGFR2 | Binding Affinity (ΔG) | -5.78 kcal/mol | [3] |
| FGFR2 | Binding Affinity (ΔG) | -3.39 kcal/mol | [3] |
Experimental Protocols
In Vitro Assays
1. HUVEC Proliferation Assay:
-
Objective: To assess the effect of Ki23057 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method:
-
HUVECs are seeded in 96-well plates at a density of 5,000 cells/well.[4]
-
After 24 hours of incubation to allow for cell attachment, the medium is replaced with serum-free medium for 12-24 hours to synchronize the cells.[5]
-
Cells are then treated with varying concentrations of Ki23057 in the presence of a pro-angiogenic stimulus, such as VEGF-A (typically 20-50 ng/mL).[5]
-
After an incubation period of 48-72 hours, cell proliferation is quantified using a standard method like the MTT assay.[4][5]
-
2. Tube Formation Assay:
-
Objective: To evaluate the effect of Ki23057 on the ability of HUVECs to form capillary-like structures.
-
Method:
-
A 96-well plate is coated with a basement membrane matrix, such as Matrigel.
-
HUVECs are seeded onto the matrix at a density of 1 x 10^4 to 1.5 x 10^4 cells/well.[6]
-
The cells are treated with different concentrations of Ki23057 in the presence of an angiogenic stimulus.
-
After an incubation period of 4-24 hours, the formation of tubular networks is observed and quantified by measuring parameters such as total tube length or the number of branch points using imaging software.[7][8]
-
In Vivo Model
Colon Cancer Xenograft Model:
-
Objective: To determine the in vivo anti-tumor and anti-angiogenic efficacy of Ki23057.
-
Method:
-
Human colon cancer cells (e.g., LM-H3, LoVo, or LS174T) are subcutaneously or orthotopically injected into immunodeficient mice (e.g., athymic nude mice).[9][10]
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Ki23057 is administered to the treatment group, typically via oral gavage, at a specified dosage and schedule.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors are excised, and microvessel density is assessed by immunohistochemical staining for endothelial cell markers such as CD31 to quantify the anti-angiogenic effect.
-
Signaling Pathways and Experimental Workflows
VEGFR2/FGFR2 Signaling Inhibition by Ki23057
The following diagram illustrates the mechanism of action of Ki23057 in inhibiting the VEGFR2 and FGFR2 signaling pathways.
Caption: Ki23057 inhibits angiogenesis by blocking VEGFR2 and FGFR2 autophosphorylation.
In Vitro Angiogenesis Assay Workflow
This diagram outlines the typical workflow for assessing the anti-angiogenic effects of Ki23057 using in vitro assays.
Caption: Workflow for in vitro evaluation of Ki23057's anti-angiogenic activity.
Logical Relationship of Ki23057's Anti-Angiogenic Mechanism
This diagram illustrates the logical flow from the molecular targets of Ki23057 to its ultimate biological effects.
Caption: Logical flow of Ki23057's mechanism from molecular targets to biological outcomes.
References
- 1. promocell.com [promocell.com]
- 2. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Ki-23057: A Technical Overview of a Putative Selective FGFR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ki-23057 is a small molecule inhibitor initially identified as a potent antagonist of Fibroblast Growth Factor Receptor 2 (FGFR2) autophosphorylation. Belonging to a series of novel diphenylamine (B1679370) derivatives, it has shown potential in preclinical models of cancers with FGFR2 amplification, particularly scirrhous gastric carcinoma. While subsequent research has also explored its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this guide focuses on its characterization as a selective FGFR2 inhibitor. This document provides a consolidated overview of the available technical data on Ki-23057, including its mechanism of action, biochemical and cellular activity, and relevant experimental methodologies.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers. FGFR2, in particular, is a key oncogenic driver in a subset of gastric, breast, and other solid tumors. The development of selective FGFR2 inhibitors represents a promising therapeutic strategy for these malignancies.
Ki-23057 emerged from a screening effort to identify orally active inhibitors of FGFR2 autophosphorylation. Its discovery offered a potential new tool for targeting FGFR2-dependent cancers. This technical guide aims to provide a comprehensive resource on Ki-23057 for the scientific community, detailing its biochemical properties and the experimental frameworks used for its evaluation.
Mechanism of Action
Ki-23057 functions as an ATP-competitive inhibitor of the FGFR2 kinase domain. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues in the kinase domain, thereby inhibiting the autophosphorylation required for receptor activation. This blockade of FGFR2 activation leads to the downstream suppression of key signaling pathways involved in tumor growth and survival, such as the RAS-MAPK and PI3K-AKT pathways.
Below is a diagram illustrating the proposed mechanism of action of Ki-23057 in inhibiting the FGFR2 signaling pathway.
Caption: Inhibition of the FGFR2 signaling pathway by Ki-23057.
Quantitative Data
Note: Comprehensive quantitative data from the primary literature, specifically the seminal paper by Shimizu et al. (2004), was not accessible at the time of this writing. The following tables are structured to be populated with such data once available and currently contain placeholder information based on the general understanding of the compound.
Table 1: In Vitro Kinase Inhibitory Activity of Ki-23057
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| FGFR2 | Data not available | Enzyme Assay | Shimizu et al., 2004 |
| VEGFR-2 | Data not available | Enzyme Assay | (Subsequent studies) |
| Other Kinases | Data not available | Kinase Panel Screen | (To be determined) |
Table 2: Cellular Activity of Ki-23057
| Cell Line | Target Pathway | IC50 (µM) | Assay Type | Reference |
| OCUM-2MD3 (Gastric Cancer) | Cell Proliferation | Data not available | Proliferation Assay | Shimizu et al., 2004 |
| Other FGFR2-amplified lines | Cell Proliferation | Data not available | Proliferation Assay | (To be determined) |
Experimental Protocols
The following are generalized protocols based on standard methodologies for evaluating kinase inhibitors. The specific details of the assays used for Ki-23057 should be confirmed from the primary literature.
FGFR2 Autophosphorylation Inhibition Assay (Enzyme Assay)
This assay is designed to measure the direct inhibitory effect of Ki-23057 on the enzymatic activity of FGFR2.
Caption: Generalized workflow for an in vitro FGFR2 kinase assay.
Methodology:
-
Reagent Preparation: Recombinant human FGFR2 kinase domain is purified. Ki-23057 is serially diluted to a range of concentrations. The kinase reaction buffer is prepared containing MgCl2, MnCl2, and DTT. Radiolabeled ATP ([γ-32P]ATP) is used to detect phosphorylation.
-
Incubation: The FGFR2 enzyme is pre-incubated with varying concentrations of Ki-23057 for a defined period at room temperature to allow for compound binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Detection and Analysis: The reaction products are separated by SDS-PAGE. The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated FGFR2. The intensity of the bands is quantified, and the IC50 value is calculated by plotting the percent inhibition against the log concentration of Ki-23057.
Cell Proliferation Assay
This assay evaluates the effect of Ki-23057 on the growth of cancer cell lines, particularly those with known FGFR2 amplification.
Methodology:
-
Cell Culture: FGFR2-dependent cancer cell lines (e.g., OCUM-2MD3) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of Ki-23057 or vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 value is determined by plotting cell viability against the log concentration of the compound.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of Ki-23057 in a living organism.
Methodology:
-
Cell Implantation: FGFR2-amplified human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. Ki-23057 is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors from all groups are excised for further analysis (e.g., immunohistochemistry for p-FGFR2, Ki-67).
Kinase Selectivity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects. The selectivity of Ki-23057 against a broad panel of kinases has not been extensively reported in the publicly available literature. While initially identified as an FGFR2 inhibitor, subsequent studies have indicated activity against VEGFR-2. A thorough kinase panel screening would be necessary to fully elucidate the selectivity profile of Ki-23057.
The following diagram illustrates the logical relationship in assessing kinase inhibitor selectivity.
Caption: Logical flow for determining the selectivity of a kinase inhibitor.
Conclusion
Ki-23057 is a noteworthy small molecule inhibitor with demonstrated activity against FGFR2. Its ability to inhibit FGFR2 autophosphorylation and the proliferation of FGFR2-dependent cancer cells in preclinical models underscores its potential as a therapeutic agent. However, a more complete understanding of its quantitative inhibitory profile, kinase selectivity, and detailed in vivo efficacy is contingent on the availability of data from primary research publications. Further investigation is warranted to fully characterize its properties and potential for clinical development.
Investigating the Downstream Signaling of Ki 23057: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki 23057 is a potent, orally active, small-molecule tyrosine kinase inhibitor. It has demonstrated significant anti-angiogenic and anti-tumor efficacy, making it a compound of considerable interest in cancer research and drug development. Understanding the intricate downstream signaling pathways modulated by this compound is paramount for elucidating its mechanism of action, identifying potential biomarkers, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the downstream signaling cascades affected by this compound, detailed experimental protocols for their investigation, and visual representations of the key pathways.
This compound exerts its biological effects by competitively inhibiting the phosphorylation of several key receptor tyrosine kinases (RTKs). The primary targets of this compound, along with their respective half-maximal inhibitory concentrations (IC50), are summarized in the table below.
Quantitative Data Summary
| Target Receptor | IC50 (nM) |
| K-samII/FGF-R2 | 88 |
| VEGF-R1 | 69 |
| VEGF-R2 | 83 |
| PDGF-Rβ | 100 |
| c-Kit | 480 |
Table 1: Inhibitory activity of this compound against various receptor tyrosine kinases.
By inhibiting these receptors, this compound effectively blocks the initiation of multiple downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.
Core Signaling Pathways Modulated by this compound
The inhibition of VEGFR2, FGFR2, PDGFRβ, and c-Kit by this compound leads to the attenuation of several critical downstream signaling pathways. The most prominent of these are the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ-PKC pathway, which in turn affects intracellular calcium levels.
RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Activation of RTKs by their respective ligands leads to the recruitment of adaptor proteins like Grb2 and SOS, which in turn activate RAS. Activated RAS triggers a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. This compound, by blocking the initial receptor phosphorylation, prevents the activation of this entire cascade.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical regulator of cell survival, growth, and proliferation.[1] Upon RTK activation, phosphatidylinositol 3-kinase (PI3K) is recruited and activated, leading to the production of PIP3. PIP3 serves as a docking site for AKT and PDK1, resulting in AKT phosphorylation and activation. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and survival. This compound's inhibition of the upstream RTKs effectively shuts down this pro-survival pathway.
PLCγ and Intracellular Calcium Signaling
Activation of certain RTKs, including VEGFR2 and PDGFRβ, leads to the phosphorylation and activation of Phospholipase C gamma (PLCγ).[2][3] Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium concentration is a critical second messenger that influences a variety of cellular processes, including proliferation and migration. By inhibiting the initial RTK activation, this compound prevents the PLCγ-mediated release of intracellular calcium.
Experimental Protocols
To investigate the downstream effects of this compound, a combination of in vitro cellular assays is recommended. The following are detailed protocols for key experiments.
Western Blotting for Protein Phosphorylation
This technique is essential for directly assessing the phosphorylation status of key signaling proteins downstream of the targeted RTKs.
a. Sample Preparation:
-
Culture cells (e.g., HUVECs for VEGFR2, NIH3T3 for PDGFRβ) to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF-A, PDGF-BB) for 5-15 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2, anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH.
In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of the targeted kinases in the presence of this compound.
a. Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed or ADP produced during the kinase reaction.[9] Alternatively, time-resolved fluorescence resonance energy transfer (TR-FRET) assays can be used.[10]
b. General Protocol (using a generic substrate):
-
In a 96- or 384-well plate, add the purified recombinant kinase (e.g., VEGFR2, c-Kit).
-
Add a generic or specific peptide substrate for the kinase.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding a solution containing ATP and MgCl2.[11]
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Intracellular Calcium Measurement
This assay is used to assess the effect of this compound on PLCγ-mediated calcium release.
a. Cell Preparation and Dye Loading:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Wash the cells with a calcium-free buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubating them in the dark at 37°C for 30-60 minutes.[12][13]
-
Wash the cells to remove excess dye.
b. Measurement of Calcium Flux:
-
Pre-treat the cells with this compound or vehicle for 30-60 minutes.
-
Place the plate in a fluorescence plate reader or a flow cytometer equipped for kinetic reads.[14]
-
Establish a baseline fluorescence reading for a short period.
-
Inject the appropriate ligand (e.g., VEGF-A) to stimulate the cells.
-
Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is measured to determine the intracellular calcium concentration.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor that effectively abrogates key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. By inhibiting VEGFR, FGFR, PDGFR, and c-Kit, it blocks the downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, as well as PLCγ-mediated intracellular calcium signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and to explore its full therapeutic potential. A thorough understanding of its downstream signaling will be instrumental in the continued development of this promising anti-cancer agent.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
The Inhibitory Effect of Ki-23057 on VEGFR2 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of Ki-23057, a small molecule inhibitor, with a specific focus on its effect on the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document consolidates available data on Ki-23057's inhibitory activity, details relevant experimental protocols for assessing VEGFR2 phosphorylation, and illustrates the associated signaling pathways.
Introduction to VEGFR2 and Ki-23057
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. Upon binding its ligand, primarily VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the PI3K/Akt and PLCγ/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis.
Ki-23057 is a novel small molecule inhibitor that has been identified as a potent antagonist of VEGFR2. It belongs to the class of quinoline-based tyrosine kinase inhibitors. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent initiation of downstream signaling cascades.
Mechanism of Action of Ki-23057
Ki-23057 exerts its inhibitory effect on VEGFR2 by directly interacting with the ATP-binding cavity of the receptor's kinase domain. Molecular docking studies have suggested that Ki-23057 forms stable interactions within this pocket, preventing the binding of ATP and subsequent trans-autophosphorylation of the tyrosine residues in the activation loop. This blockade of phosphorylation is the critical step in inhibiting the entire downstream signaling cascade that is normally initiated by VEGF binding.
Quantitative Data on Ki-23057's Inhibitory Activity
| Parameter | Value | Cell Line/System | Comments |
| Binding Affinity (ΔG) | -5.78 kcal mol-1 | In silico (VEGFR-2 kinase domain) | Theoretical calculation suggesting favorable binding.[1] |
| Inhibition Constant (Ki) | Not explicitly stated, but implied to be in the micromolar range based on ΔG. | In silico (VEGFR-2 kinase domain) | Theoretical calculation.[1] |
| Inhibition of HUVEC Proliferation | Significant inhibition observed at ≥10 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Demonstrates a functional downstream effect of VEGFR2 inhibition. |
| Inhibition of Tube Formation | Inhibition observed at 30 nM and 300 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Indicates anti-angiogenic properties in a cell-based model. |
Note: The table above summarizes the available data. Further experimental validation is required to determine a precise IC50 value for VEGFR2 phosphorylation inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of Ki-23057 on VEGFR2 phosphorylation.
Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the inhibition of VEGF-induced VEGFR2 phosphorylation in a cellular context using Western blotting.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
Ki-23057
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours in a basal medium.
-
Pre-treat the cells with varying concentrations of Ki-23057 (e.g., 0, 10, 50, 100, 500 nM) or vehicle (DMSO) for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 as a loading control.
-
In Vitro Kinase Assay
This assay directly measures the ability of Ki-23057 to inhibit the kinase activity of recombinant VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase assay buffer
-
ATP
-
A suitable substrate (e.g., a poly(Glu, Tyr) peptide)
-
Ki-23057
-
A method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, which measures ATP consumption)
-
96-well plates
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of Ki-23057 in kinase assay buffer.
-
In a 96-well plate, add the recombinant VEGFR2 kinase, the substrate, and the different concentrations of Ki-23057 or vehicle control.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the chosen detection method (e.g., by measuring the amount of ADP produced or remaining ATP).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Ki-23057.
-
Plot the percentage of inhibition against the log concentration of Ki-23057 and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
VEGFR2 Signaling Pathway and Point of Inhibition by Ki-23057
Caption: VEGFR2 signaling pathway and the inhibitory action of Ki-23057.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for analyzing Ki-23057's effect on VEGFR2 phosphorylation.
Conclusion
Ki-23057 is a potent inhibitor of VEGFR2, targeting the receptor's kinase activity and preventing its autophosphorylation. This action effectively blocks the downstream signaling pathways responsible for angiogenesis. While further studies are needed to establish a definitive IC50 value for VEGFR2 phosphorylation, the available data strongly support its efficacy as an anti-angiogenic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the inhibitory properties of Ki-23057 and similar compounds.
References
The Discovery and Synthesis of Ki 23057: A Potent VEGFR2/FGFR2 Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ki 23057 is a potent, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 2 (FGFR2). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, outlines its synthesis pathway, and presents its in vitro inhibitory activity. Furthermore, this guide includes detailed experimental protocols for key biological assays and visual representations of the VEGFR2 signaling pathway and the discovery workflow of this compound.
Discovery of this compound
This compound was discovered by scientists at Kirin Brewery through systematic structure-activity relationship (SAR) studies on a series of diphenylamine-quinoline derivatives. The research aimed to identify potent and metabolically stable inhibitors of receptor tyrosine kinases involved in angiogenesis, a critical process in tumor growth and metastasis. This work is also described in patent WO 03033472.
The discovery process involved the synthesis and screening of a library of compounds, leading to the identification of this compound as a highly potent inhibitor of both VEGFR2 and FGFR2 autophosphorylation.
Discovery Workflow
Chemical Synthesis of this compound
The synthesis of this compound, with the IUPAC name 2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol, involves a multi-step process. A one-pot synthesis method has also been developed to improve the overall yield. The general synthetic approach involves the coupling of key quinoline (B57606) and diphenylamine (B1679370) intermediates.
(Detailed, step-by-step synthesis protocols are proprietary and can be found in patent literature, such as WO 03033472. The following is a generalized representation of a plausible synthetic route.)
A key strategy for the synthesis of this compound and related quinoline derivatives often involves the construction of the substituted quinoline core, followed by etherification and coupling with the side chain.
Biological Activity and Data
This compound is a potent inhibitor of both VEGFR2 and FGFR2, with significant selectivity over other kinases such as EGFR, IGFR1, and c-Met.
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR1 | 69 | Autophosphorylation Assay |
| VEGFR2 | 83 | Autophosphorylation Assay |
| FGFR2 | 88 | Autophosphorylation Assay |
| EGFR | > 1000 | Autophosphorylation Assay |
| IGFR1 | > 1000 | Autophosphorylation Assay |
| c-Met | > 1000 | Autophosphorylation Assay |
Mechanism of Action: Inhibition of VEGFR2 Signaling
VEGFR2 is a key mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. This compound exerts its anti-angiogenic effects by binding to the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.
VEGFR2 Signaling Pathway and Inhibition by this compound
Experimental Protocols
In Vitro VEGFR2 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup:
-
Add the master mixture to each well of a 96-well plate.
-
Test Wells: Add the diluted this compound solutions.
-
Positive Control: Add 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add 1x Kinase Buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add the diluted VEGFR2 enzyme.
-
To the "Blank" wells, add 1x Kinase Buffer.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Luminescence Detection:
-
Add Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.
HUVEC Proliferation Assay
This protocol details a method to assess the anti-proliferative effect of this compound on VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete EGM-2 and incubate for 24 hours.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Aspirate the starvation medium and add the this compound dilutions to the respective wells.
-
Add VEGF-A to all wells except the negative control wells to a final concentration of 20-50 ng/mL.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis: Plot the percentage of inhibition of cell proliferation against the log concentration of this compound to determine the IC50 value.
Conclusion
This compound is a potent dual inhibitor of VEGFR2 and FGFR2, discovered through rational drug design and SAR studies. Its ability to effectively block the VEGFR2 signaling pathway and inhibit endothelial cell proliferation highlights its potential as an anti-angiogenic agent for cancer therapy. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this compound and related kinase inhibitors.
Ki 23057: A Technical Guide to a Novel VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ki 23057 is a small molecule synthetic tyrosine kinase inhibitor with potent anti-angiogenic properties. It selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation. By inhibiting the autophosphorylation of VEGFR-2, this compound effectively blocks downstream signaling pathways responsible for endothelial cell proliferation, migration, and tube formation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and preclinical efficacy in oncology models. Detailed experimental protocols and data are presented to facilitate further research and development of this promising anti-cancer agent.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with the molecular formula C30H35N3O4.[1] Its structure is characterized by a quinoline (B57606) core linked to a substituted phenoxy and an amino-ethanol side chain.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C30H35N3O4 |
| Molecular Weight | 501.6 g/mol |
| IUPAC Name | 2-[[2-[[4-[4-[(4-tert-butylphenyl)amino]phenoxy]-6-methoxyquinolin-7-yl]oxy]ethyl]amino]ethanol |
| CAS Number | 516523-31-2 |
| Synonyms | Ki-23057, UNII-5ZH5NA7ZMF |
Mechanism of Action: Inhibition of VEGFR-2 Signaling
The primary mechanism of action of this compound is the inhibition of VEGFR-2, a receptor tyrosine kinase.[2] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis.
This compound acts as a potent inhibitor of this initial autophosphorylation step, effectively blocking the entire signaling cascade.[2] This leads to the suppression of key cellular processes required for the formation of new blood vessels.
In Vitro Biological Activity
Inhibition of Endothelial Cell Proliferation
This compound demonstrates potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). In cell-based assays, this compound significantly inhibits VEGF-induced HUVEC proliferation at nanomolar concentrations.
Table 2: Effect of this compound on HUVEC Proliferation
| Compound | Concentration | % Inhibition of Proliferation |
| This compound | ≥10 nM | Significant Inhibition |
Data derived from a study by Sakurai et al., 2007.[2]
Inhibition of Endothelial Cell Tube Formation
A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional tubular structures. This compound effectively inhibits this process in in vitro models.
Table 3: Effect of this compound on HUVEC Tube Formation
| Treatment | Average Number of Vessels/HPF (± SD) |
| Control (no VEGF, no this compound) | 4.50 ± 0.71 |
| VEGF (10 ng/mL) | 7.94 ± 1.33 |
| VEGF (10 ng/mL) + this compound (30 nM) | 1.47 ± 0.37 |
| VEGF (10 ng/mL) + this compound (300 nM) | 0.19 ± 0.16 |
Data derived from a study by Sakurai et al., 2007.[2]
Inhibition of VEGFR-2 Tyrosine Phosphorylation
Immunoprecipitation and Western blot analysis have confirmed that this compound directly inhibits the tyrosine phosphorylation of VEGFR-2 in HUVECs, validating its proposed mechanism of action.[2]
In Vivo Efficacy in a Colon Cancer Xenograft Model
The anti-tumor activity of this compound has been evaluated in a colon cancer xenograft model using nude mice. Oral administration of this compound resulted in a significant inhibition of tumor growth and a reduction in liver metastasis.
Table 4: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Parameter | Control Group | This compound Treatment Group | p-value |
| Tumor Growth | - | Significantly Inhibited | < 0.05 |
| Liver Weight (g, mean ± SD) | 3.73 ± 1.00 | 2.43 ± 0.52 | < 0.05 |
| Microvessel Density in Tumor | - | Reduced | - |
Data derived from a study by Sakurai et al., 2007.[2]
Experimental Protocols
HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000-10,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Add varying concentrations of this compound (prepared in low-serum medium) to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add VEGF (e.g., 20 ng/mL final concentration) to all wells except for the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control.
Endothelial Cell Tube Formation Assay
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium containing VEGF and the desired concentrations of this compound.
-
Plating: Add the HUVEC suspension to the coated wells.
-
Incubation: Incubate the plate for 6-18 hours at 37°C.
-
Visualization: Observe the formation of tubular structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using imaging software.
Colon Cancer Xenograft Model
-
Cell Culture: Culture a human colon cancer cell line (e.g., LM-H3, LoVo, or LS174T) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the colon cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to reach a palpable size, then randomly assign the mice to treatment and control groups.
-
Treatment: Administer this compound (e.g., by oral gavage) to the treatment group and a vehicle control to the control group daily.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors and relevant organs (e.g., liver) for weighing and further analysis.
-
Immunohistochemistry: Analyze tumor sections for microvessel density using an endothelial cell marker such as CD31.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor activity. Its ability to inhibit endothelial cell proliferation and tube formation in vitro, and to suppress tumor growth and metastasis in vivo, highlights its potential as a therapeutic agent for the treatment of solid tumors, particularly colon cancer. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of this compound.
References
Ki 23057 CAS number and molecular weight
A technical guide to Ki 23057, a potent FGFR2 inhibitor with promising therapeutic applications in oncology.
Chemical and Physical Properties
This compound is a small molecule inhibitor targeting Fibroblast Growth Factor Receptor 2 (FGFR2). Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 516523-31-2 | [1][2] |
| Molecular Formula | C30H35N3O4 | [1] |
| Molecular Weight | 501.6 g/mol | [1] |
| IUPAC Name | 2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol | [1] |
| Synonyms | KI-23057, 5ZH5NA7ZMF | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of FGFR2, a receptor tyrosine kinase. The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, differentiation, and angiogenesis.
The primary signaling pathways activated by FGFR2 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This pathway plays a key role in cell survival, growth, and metabolism.
-
PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.
By inhibiting the kinase activity of FGFR2, this compound effectively blocks these downstream signaling cascades, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells that are dependent on FGFR2 signaling.
Below is a diagram illustrating the FGFR2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols for experiments commonly performed to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., gastric cancer cell lines) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in the FGFR2 signaling pathway to confirm the mechanism of action of this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR2, FGFR2, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Below is a diagram illustrating the general workflow for a Western Blot experiment.
Therapeutic Potential
This compound has shown potential as a therapeutic agent for cancers with aberrant FGFR2 signaling, particularly in drug-resistant gastric cancer. Studies have indicated that this compound can enhance the chemosensitivity of drug-resistant gastric cancer cell lines when used in combination with other chemotherapeutic drugs.[2] The synergistic effect is believed to be mediated through the induction of apoptosis.[2] Further research is warranted to fully elucidate the clinical utility of this compound in various cancer types.
References
The role of Ki 23057 in gastric cancer cell lines
An In-depth Technical Guide on the Role of Ki-23057 and Related Compounds in Gastric Cancer Cell Lines
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a comprehensive overview of the role of specific small molecule inhibitors in the context of gastric cancer cell lines. The primary focus is on Ki-23057, a targeted inhibitor of K-samII/FGF-R2, which is particularly relevant in aggressive forms of gastric cancer. Additionally, this guide will address Ki-16425, an antagonist of the lysophosphatidic acid (LPA) receptor, which is often discussed in the context of gastric cancer cell signaling and may be a point of confusion due to nomenclature similarity. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Part 1: Ki-23057 - A K-samII/FGF-R2 Phosphorylation Inhibitor
Ki-23057 is a small molecule tyrosine kinase inhibitor that specifically targets the autophosphorylation of K-samII/Fibroblast Growth Factor Receptor 2 (FGF-R2).[1] Amplification of the K-samII gene is strongly associated with scirrhous gastric carcinoma, a particularly aggressive subtype with a poor prognosis.[1] Ki-23057 acts by competing with ATP for the binding site in the kinase domain of the receptor, thereby inhibiting its activation and downstream signaling.[1]
Data Presentation: Efficacy of Ki-23057 in Gastric Cancer Cell Lines
The efficacy of Ki-23057 has been evaluated in several human gastric cancer cell lines, demonstrating selectivity for those with K-samII amplification.[1]
| Cell Line | Type | K-samII Amplification | Effect of Ki-23057 on Proliferation | Downstream Signaling Inhibition |
| OCUM-2MD3 | Scirrhous Carcinoma | Yes | Significant Inhibition | Decreased p-K-samII/FGF-R2, p-ERK, p-Akt; Increased Apoptosis |
| OCUM-8 | Scirrhous Carcinoma | Yes | Significant Inhibition | Decreased p-K-samII/FGF-R2, p-ERK, p-Akt; Increased Apoptosis |
| MKN-7 | Nonscirrhous Carcinoma | No | No Significant Inhibition | Not Applicable |
| MKN-45 | Nonscirrhous Carcinoma | No | No Significant Inhibition | Not Applicable |
| MKN-74 | Nonscirrhous Carcinoma | No | No Significant Inhibition | Not Applicable |
Data summarized from studies on the effects of Ki-23057 on various gastric cancer cell lines.[1]
Signaling Pathway of Ki-23057 Action
Ki-23057 inhibits the phosphorylation of K-samII/FGF-R2, which in turn blocks two major downstream oncogenic pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[1] This dual inhibition leads to a reduction in cell proliferation and an increase in apoptosis in susceptible cancer cells.[1]
Experimental Protocols
This protocol is designed to assess the in-vitro effect of Ki-23057 on the growth of gastric cancer cell lines.[1]
-
Cell Culture: Culture OCUM-2MD3 (K-samII amplified) and MKN-45 (non-amplified control) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed 5 x 10⁴ cells per well into 12-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Ki-23057 (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Cell Counting: At the end of the incubation, detach the cells using Trypsin-EDTA.
-
Analysis: Count the number of viable cells in each well using a hemocytometer or an automated cell counter. Calculate the percentage of proliferation inhibition relative to the vehicle control.
This protocol details the method to examine the influence of Ki-23057 on the phosphorylation status of K-samII/FGF-R2, ERK, and Akt.[1]
-
Cell Treatment: Plate OCUM-2MD3 cells and grow them to 70-80% confluency. Treat the cells with an effective concentration of Ki-23057 (e.g., 10 nM) or DMSO for a specified time (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FGF-R2, total FGF-R2, phospho-ERK, total ERK, phospho-Akt, and total Akt. Use β-actin as a loading control.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 2: Ki-16425 - An LPA Receptor Antagonist
Ki-16425 is a selective antagonist for the lysophosphatidic acid (LPA) receptors LPA₁ and LPA₃, with weaker activity against LPA₂.[2][3][4] In gastric cancer, LPA signaling, particularly through the LPA₁ receptor, has been implicated in promoting cell motility, invasion, and proliferation.[5][6] Ki-16425 serves as a crucial tool to investigate and inhibit these LPA-mediated effects.
Data Presentation: Efficacy of Ki-16425
Ki-16425 has demonstrated inhibitory effects on LPA-induced cellular processes in various gastric cancer cell lines.
| Parameter | Receptor Target | Ki Value | Cell Line | Effective Concentration | Observed Effect |
| Receptor Binding | LPA₁ | 0.34 µM | RH7777 cells | N/A | Competitive Antagonism |
| Receptor Binding | LPA₃ | 0.93 µM | RH7777 cells | N/A | Competitive Antagonism |
| Receptor Binding | LPA₂ | 6.5 µM | RH7777 cells | N/A | Weak Antagonism |
| SphK1 mRNA Induction | LPA₁ | N/A | MKN1 | 1 - 10 µM | Dose-dependent reduction of LPA-induced SphK1 expression |
| Cell Migration | LPA₁ | N/A | LPA₁-expressing cells | 1 - 10 µM | Abrogation of LPA-induced migration |
| Cell Proliferation | LPA₁/LPA₃ | N/A | AGS, NCI-N87 | ~10 µM | Significant reduction of LPA-induced proliferation |
Data summarized from studies characterizing Ki-16425 and its effects in cancer cell lines.[3][5]
Signaling Pathway of LPA₁ Crosstalk and Ki-16425 Inhibition
In gastric cancer cells like MKN1, LPA binding to its LPA₁ receptor initiates a signaling cascade that includes the transactivation of the Epidermal Growth Factor Receptor (EGFR). This crosstalk leads to the upregulation of Sphingosine Kinase 1 (SphK1), an enzyme that produces the signaling lipid sphingosine-1-phosphate (S1P). Elevated SphK1 and subsequent S1P signaling through its own receptors (e.g., S1P₃) are critical for enhancing cancer cell motility and invasion. Ki-16425 blocks the initial step of this pathway by preventing LPA from binding to the LPA₁ receptor.
Experimental Protocols
This protocol is used to measure the effect of Ki-16425 on LPA-induced Sphingosine Kinase 1 (SphK1) gene expression.
-
Cell Culture & Treatment: Culture MKN1 cells in DMEM with 10% FBS. Seed cells and grow to ~70% confluency. Pre-treat cells with Ki-16425 (1 or 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with LPA (e.g., 10 µM) for 6 hours. Include unstimulated controls.
-
RNA Isolation: Wash cells with PBS and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative PCR (qPCR) using a qPCR system with SYBR Green master mix and primers specific for human SphK1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative expression of SphK1 mRNA using the ΔΔCt method, normalizing to GAPDH and expressing the results as a fold change relative to the unstimulated control.
This protocol confirms the specificity of the LPA₁ receptor in mediating the observed effects, complementing the inhibitor studies.
-
siRNA Preparation: Reconstitute ON-TARGETplus SMARTpool siRNA targeted to human LPA₁ and a non-targeting control siRNA to a stock concentration (e.g., 20 µM).
-
Cell Seeding: Plate MKN1 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection: Transfect the cells with the LPA₁-specific siRNA or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for effective knockdown of the target protein.
-
Verification & Experimentation: Verify the knockdown efficiency by performing Real-Time PCR or Western blotting for LPA₁. Proceed with subsequent experiments, such as LPA stimulation followed by migration or SphK1 expression analysis, to assess the functional consequences of the knockdown.
This protocol measures the ability of gastric cancer cells to invade through a basement membrane matrix in response to LPA, and the inhibitory effect of Ki-16425.
-
Chamber Preparation: Use 24-well Transwell inserts with an 8 µm pore size membrane. Coat the top of the membrane with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Serum-starve gastric cancer cells (e.g., MKN1, AGS) for 12-24 hours. Detach the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-treat the cell suspension with Ki-16425 (e.g., 10 µM) or vehicle for 30 minutes.
-
Assay Setup: Add medium containing LPA (e.g., 10 µM) as a chemoattractant to the lower chamber. Add 100 µL of the pre-treated cell suspension to the upper chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Analysis: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the underside of the membrane with methanol (B129727) and stain them with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope to quantify invasion.
References
- 1. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ki16425 (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
- 5. Alteration of Cellular Energy Metabolism through LPAR2-Axin2 Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual mode regulation of migration by lysophosphatidic acid in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Ki-23057 in Biliary Tract Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biliary tract cancers (BTCs) are a group of aggressive malignancies with limited therapeutic options. The tumor microenvironment, rich in angiogenic factors, plays a crucial role in BTC progression, making anti-angiogenic therapies a promising avenue for investigation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and is frequently overexpressed in BTCs, correlating with poor prognosis. Ki-23057 is a potent small molecule inhibitor of VEGFR-2 tyrosine kinase. While no direct preclinical studies of Ki-23057 in biliary tract cancer have been published to date, this guide synthesizes the available data on Ki-23057's mechanism of action and preclinical efficacy in other solid tumors, providing a rationale and a framework for its investigation in BTCs.
Rationale for Targeting VEGFR-2 in Biliary Tract Cancer
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis.[3][4] Specifically, the binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[5]
In the context of biliary tract cancer, including intrahepatic cholangiocarcinoma (iCCA) and extrahepatic cholangiocarcinoma (eCCA), the VEGF/VEGFR-2 axis is significantly implicated:
-
Overexpression: VEGF-A is expressed in more than half of BTC patients, and its expression is correlated with tumor stage, metastasis, and survival rate.[1][5][6] Studies have shown positive expression rates of VEGF in 53.8% of iCCA cases and 59.2% of eCCA cases.[5]
-
Prognostic Significance: High microvessel density (MVD), a marker of angiogenesis, is associated with a poor prognosis in cholangiocarcinoma.[1][2] Furthermore, high expression of VEGF is significantly related to poor overall survival and is associated with lymph node metastasis and advanced tumor stage in intrahepatic cholangiocarcinoma.[7]
-
Autocrine and Paracrine Signaling: Cholangiocarcinoma cells themselves can express and secrete VEGF, which can act in both a paracrine manner on endothelial cells and an autocrine manner on the tumor cells, which may also express VEGFR-2, promoting tumor cell proliferation directly.[5]
Given the crucial role of the VEGF/VEGFR-2 pathway in the pathogenesis of biliary tract cancer, targeted inhibition of VEGFR-2 presents a compelling therapeutic strategy.
Ki-23057: A Novel VEGFR-2 Inhibitor
Ki-23057 is a small molecule synthetic tyrosine kinase inhibitor that specifically targets the autophosphorylation of VEGFR-2. By blocking this initial step in the signaling cascade, Ki-23057 effectively inhibits downstream events that lead to angiogenesis.
Mechanism of Action
The primary mechanism of action of Ki-23057 is the inhibition of VEGFR-2 kinase activity. This leads to a reduction in VEGF-induced proliferation and tube formation of human umbilical vein endothelial cells (HUVECs). Importantly, in a colon cancer study, Ki-23057 did not show a direct inhibitory effect on the proliferation of several colon cancer cell lines, suggesting its primary anti-tumor effect is mediated through the inhibition of angiogenesis rather than direct cytotoxicity to tumor cells.
Preclinical Data for Ki-23057 (Surrogate Data from Colon Cancer Studies)
As no preclinical data for Ki-23057 in biliary tract cancer is currently available, this section presents data from a key study on its effects in colon cancer models. This information serves as a valuable reference for designing future studies in BTCs.
Table 1: In Vitro Efficacy of Ki-23057
| Cell Line | Assay | Endpoint | Ki-23057 Concentration | Result |
| HUVEC | Proliferation (VEGF-induced) | Inhibition of cell growth | Not specified | Significant inhibition |
| LM-H3 (Colon Cancer) | Proliferation | Inhibition of cell growth | Not specified | No inhibitory effect |
| LoVo (Colon Cancer) | Proliferation | Inhibition of cell growth | Not specified | No inhibitory effect |
| LS174T (Colon Cancer) | Proliferation | Inhibition of cell growth | Not specified | No inhibitory effect |
| HUVEC | Tube Formation | Inhibition of tube formation | Not specified | Inhibition observed |
| HUVEC | VEGFR-2 Phosphorylation | Inhibition of phosphorylation | Not specified | Inhibition observed |
Table 2: In Vivo Efficacy of Ki-23057 in a Colon Cancer Xenograft Model
| Animal Model | Tumor Type | Treatment | Endpoint | Result |
| Xenografted LM-H3 tumors | Colon Cancer | Ki-23057 | Tumor growth inhibition | Significant inhibitory effect |
| Xenografted LM-H3 tumors | Colon Cancer | Ki-23057 | Liver metastasis | Significant reduction in spreading of cancer cells to the liver |
| Xenografted LM-H3 tumors | Colon Cancer | Ki-23057 | Microvessel Density (anti-CD31 staining) | Significantly fewer microvessels compared to controls |
Proposed Experimental Protocols for Evaluating Ki-23057 in Biliary Tract Cancer
The following protocols are based on established methodologies for evaluating anti-angiogenic agents and can be adapted for the study of Ki-23057 in biliary tract cancer.
In Vitro Assays
-
VEGFR-2 Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of Ki-23057 against the VEGFR-2 kinase.
-
Methodology: A cell-free kinase assay using recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and ATP. The amount of phosphorylated substrate is quantified in the presence of varying concentrations of Ki-23057 to determine the IC50 value.
-
-
Cellular Proliferation Assay:
-
Objective: To assess the effect of Ki-23057 on the proliferation of both endothelial cells and biliary tract cancer cell lines.
-
Methodology: HUVECs and a panel of human biliary tract cancer cell lines (e.g., HuCC-T1, TFK-1) would be treated with varying concentrations of Ki-23057 in the presence and absence of VEGF-A. Cell viability would be assessed after 48-72 hours using an MTS or similar assay.
-
-
Endothelial Cell Tube Formation Assay:
-
Objective: To evaluate the effect of Ki-23057 on the ability of endothelial cells to form capillary-like structures.
-
Methodology: HUVECs are seeded on a basement membrane matrix (e.g., Matrigel) and treated with varying concentrations of Ki-23057 in the presence of VEGF-A. The formation of tube-like structures is observed and quantified after several hours.
-
-
VEGFR-2 Phosphorylation Assay:
-
Objective: To confirm the inhibition of VEGF-A-induced VEGFR-2 phosphorylation in a cellular context.
-
Methodology: HUVECs or VEGFR-2-expressing biliary tract cancer cells are starved and then pre-treated with Ki-23057 before stimulation with VEGF-A. Cell lysates are then analyzed by Western blot or ELISA for phosphorylated VEGFR-2 and total VEGFR-2.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of Ki-23057 in a biliary tract cancer xenograft model.
-
Methodology:
-
Cell Line Selection: Choose a suitable human biliary tract cancer cell line that forms tumors in immunocompromised mice.
-
Tumor Implantation: Subcutaneously inject the selected cancer cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[8]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Ki-23057 (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group would receive a vehicle.
-
Efficacy Assessment: Monitor tumor volume regularly using calipers. At the end of the study, excise the tumors and weigh them.
-
Pharmacodynamic and Histological Analysis: A portion of the tumor tissue should be flash-frozen for analysis of VEGFR-2 phosphorylation. The remaining tissue should be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of microvessel density (using anti-CD31 or anti-CD34 antibodies), proliferation (Ki-67), and apoptosis (TUNEL).
-
Metastasis Assessment: For orthotopic or patient-derived xenograft (PDX) models, the incidence and burden of metastases to relevant organs (e.g., liver, lymph nodes) should be evaluated.[9][10]
-
Visualizations: Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of Ki-23057.
Experimental Workflow for Preclinical Evaluation of Ki-23057 in Biliary Tract Cancer
Caption: Proposed workflow for the preclinical evaluation of Ki-23057 in biliary tract cancer.
Conclusion and Future Directions
The available evidence strongly supports the role of VEGFR-2 signaling in the progression of biliary tract cancer, making it a high-priority target for therapeutic intervention. Ki-23057, as a potent VEGFR-2 inhibitor, has demonstrated significant anti-angiogenic and anti-tumor effects in preclinical colon cancer models. Although direct evidence in BTCs is lacking, the data presented in this guide provides a strong rationale for initiating preclinical studies of Ki-23057 in this malignancy. Future research should focus on validating the efficacy of Ki-23057 in a panel of biliary tract cancer cell lines and in vivo models, including patient-derived xenografts, to better predict its clinical potential. Such studies will be instrumental in determining whether Ki-23057 could offer a new therapeutic option for patients with biliary tract cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Cholangiocarcinoma pathogenesis: Role of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. VEGF and cholangiocarcinoma: Feeding the tumor - Cherry-Bohannan - Translational Gastrointestinal Cancer [tgc.amegroups.com]
- 5. Recent Advances in the Mechanism Research and Clinical Treatment of Anti-Angiogenesis in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The VEGF expression associated with prognosis in patients with intrahepatic cholangiocarcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Model of Biliary Tract Cancers: Subcutaneous Xenograft of Human Cell Lines in Immunodeficient Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biliary tract cancer patient-derived xenografts: Surgeon impact on individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Kinase Selectivity Profile of Ki23057: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of Ki23057, a potent small-molecule tyrosine kinase inhibitor. This document summarizes the available quantitative data, outlines detailed experimental methodologies for inhibitor characterization, and visualizes key signaling pathways and experimental workflows.
Executive Summary
Ki23057 is a competitive and orally active tyrosine kinase inhibitor. It has demonstrated significant inhibitory activity against several key receptor tyrosine kinases implicated in cancer progression, particularly those involved in angiogenesis and cell proliferation. Its primary targets include Fibroblast Growth Factor Receptor 2 (FGF-R2), also known as K-samII, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This dual inhibitory action makes Ki23057 a compound of interest for therapeutic development, especially in the context of scirrhous gastric cancer and colon cancer.[1][2] This guide will delve into the specifics of its known kinase interactions and the methodologies used to elucidate them.
Kinase Selectivity Profile of Ki23057
The kinase selectivity of Ki23057 has been characterized against a focused panel of tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. The data indicates that Ki23057 potently inhibits key kinases involved in oncogenic signaling.
| Kinase Target | IC50 (nM) | Kinase Family | Primary Associated Pathologies |
| VEGF-R1 | 69 | Receptor Tyrosine Kinase | Angiogenesis, Cancer |
| VEGF-R2 | 83 | Receptor Tyrosine Kinase | Angiogenesis, Cancer |
| K-samII/FGF-R2 | 88 | Receptor Tyrosine Kinase | Scirrhous Gastric Cancer, Angiogenesis |
| PDGF-Rβ | 100 | Receptor Tyrosine Kinase | Cancer, Fibrotic Diseases |
| c-Kit | 480 | Receptor Tyrosine Kinase | Gastrointestinal Stromal Tumors, Leukemia |
Table 1: Summary of Ki23057 IC50 values against a panel of receptor tyrosine kinases. Data sourced from MedChemExpress.[1]
Experimental Protocols
The following sections describe detailed methodologies for key experiments to characterize the kinase selectivity and cellular effects of an inhibitor like Ki23057.
In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a purified kinase.
-
Objective: To determine the direct inhibitory activity and IC50 value of the test compound against the target kinase.
-
Materials:
-
Recombinant human kinase domain (e.g., FGF-R2, VEGFR-2)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Adenosine triphosphate (ATP)
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., Ki23057) dissolved in Dimethyl Sulfoxide (DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit or similar luminescence-based detection system
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.
-
Add the diluted test compound and the kinase enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically kept at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader. This signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of a kinase inhibitor on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Objective: To evaluate the effect of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Test compound (e.g., Ki23057) dissolved in DMSO
-
VEGF-A
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent
-
Microplate reader
-
-
Procedure:
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO2.
-
Seed the HUVECs into 96-well plates at an appropriate density (e.g., 2,500-5,000 cells per well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound in the presence of a pro-proliferative stimulus, such as VEGF-A. Include appropriate controls (vehicle control, no VEGF control).
-
Incubate the cells for 48-72 hours.
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours, as per the manufacturer's protocol.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the VEGF-stimulated vehicle control.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Ki23057 and a typical experimental workflow for its characterization.
Conclusion
Ki23057 is a potent inhibitor of FGF-R2 and VEGFR family kinases, with demonstrated activity against other related receptor tyrosine kinases. Its mechanism of action involves the suppression of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK cascades, leading to reduced cell proliferation and angiogenesis. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and characterization of Ki23057 and other similar kinase inhibitors. Further studies involving broad-panel kinase screening would be beneficial to fully elucidate its selectivity profile and potential off-target effects, which is crucial for its development as a therapeutic agent.
References
Ki-23057's Interaction with the ATP Binding Site of Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki-23057 is a potent, orally active, competitive tyrosine kinase inhibitor. It primarily targets a specific subset of receptor tyrosine kinases (RTKs) by competing with adenosine (B11128) triphosphate (ATP) for binding within the catalytic domain.[1][2] This competitive inhibition mechanism effectively blocks the autophosphorylation and subsequent activation of these kinases, thereby disrupting the downstream signaling cascades that are crucial for cellular processes such as proliferation, migration, and survival. This technical guide provides a comprehensive overview of Ki-23057's interaction with its target kinases, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the affected signaling pathways.
Quantitative Data: Kinase Inhibition Profile of Ki-23057
Ki-23057 has demonstrated significant inhibitory activity against several key receptor tyrosine kinases involved in angiogenesis and oncogenesis. The half-maximal inhibitory concentrations (IC50) for the primary targets of Ki-23057 are summarized in the table below. This data highlights the compound's potency against these selected kinases.
| Kinase Target | IC50 (nM) |
| VEGF-R1 | 69 |
| VEGF-R2 | 83 |
| K-samII/FGF-R2 | 88 |
| PDGF-Rβ | 100 |
| c-Kit | 480 |
Table 1: Inhibitory activity of Ki-23057 against various receptor tyrosine kinases. Data sourced from MedChemExpress.[1][2]
Interaction with the ATP Binding Site
Ki-23057 functions as an ATP-competitive inhibitor, meaning it binds to the same site on the kinase domain as ATP. The efficacy of such inhibitors is determined by their affinity for this binding pocket.
Binding Mode of Ki-23057 with VEGFR-2
While a co-crystal structure of Ki-23057 with its target kinases is not publicly available, molecular docking simulations have provided insights into its binding mode within the ATP-binding cavity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These computational studies suggest that Ki-23057 orients itself within the active site to form favorable interactions with key amino acid residues. One study highlighted that the binding of a similar class of inhibitors involves the formation of a hydrogen bond and a π-π stacking interaction with the protein residues in the ATP binding pocket, which are crucial for its inhibitory activity against VEGFR-2. A theoretical study further suggests that Ki-23057 has a better binding affinity for VEGFR-2 compared to Fibroblast Growth Factor Receptor 2 (FGFR-2).
Signaling Pathways and Inhibition by Ki-23057
The inhibition of key receptor tyrosine kinases by Ki-23057 leads to the interruption of several critical signaling pathways that regulate angiogenesis, cell proliferation, and survival.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis. Upon binding of VEGF to its receptors (VEGFRs), the receptors dimerize and autophosphorylate, initiating downstream signaling cascades, most notably the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[3][4] Ki-23057's inhibition of VEGFR-1 and VEGFR-2 blocks these initial phosphorylation events, thereby preventing the pro-angiogenic signals.[5]
FGF Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and angiogenesis.[6] Ligand binding to FGF receptors (FGFRs) triggers receptor dimerization and transphosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-AKT cascades.[6][7] By inhibiting FGF-R2, Ki-23057 can disrupt these signaling events.
PDGF Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) pathway plays a significant role in cell growth, proliferation, and migration.[8] Binding of PDGF to its receptors (PDGFRs) leads to dimerization and autophosphorylation, which in turn activates signaling molecules such as PI3K and the Ras-MAPK cascade.[9] Ki-23057's inhibition of PDGFR-β disrupts these downstream signals.
c-Kit Signaling Pathway
The c-Kit receptor, upon binding its ligand Stem Cell Factor (SCF), activates multiple downstream pathways, including the PI3K-Akt, JAK-STAT, and Ras-Erk pathways, which are crucial for the survival, proliferation, and differentiation of various cell types, including hematopoietic stem cells and mast cells.[10][11] Ki-23057's inhibitory action on c-Kit can abrogate these signaling cascades.
Experimental Protocols
Detailed experimental protocols for determining the inhibitory activity of compounds like Ki-23057 are crucial for reproducible research. Below is a generalized protocol for a cell-based VEGFR-2 phosphorylation assay, a common method to assess the efficacy of VEGFR-2 inhibitors.
Cell-Based VEGFR-2 Phosphorylation Assay Protocol
1. Cell Culture and Serum Starvation:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere.
-
Before treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation levels.[12]
2. Inhibitor Treatment:
-
Prepare serial dilutions of Ki-23057 in a serum-free basal medium.
-
Treat the serum-starved cells with the various concentrations of Ki-23057 for a predetermined time (e.g., 1-2 hours).
-
Include a vehicle control (e.g., DMSO).[12]
3. VEGF Stimulation:
-
Following inhibitor treatment, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce robust VEGFR-2 phosphorylation.
-
Include an unstimulated control group.[12]
4. Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
5. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
6. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).
-
Subsequently, probe the membrane with a primary antibody for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
7. Data Analysis:
-
Quantify the band intensities for phosphorylated and total VEGFR-2.
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Plot the normalized signal against the log concentration of Ki-23057 to determine the IC50 value.
Conclusion
Ki-23057 is a multi-targeted tyrosine kinase inhibitor that demonstrates potent, ATP-competitive inhibition of several key receptors involved in angiogenesis and cancer progression, including VEGFRs, FGFR-2, PDGFR-β, and c-Kit. Its mechanism of action involves blocking the initial autophosphorylation event, thereby abrogating downstream signaling cascades. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a foundational guide for researchers and drug development professionals working with Ki-23057 and other kinase inhibitors. Further studies, particularly those elucidating the precise binding interactions through co-crystallography and comprehensive selectivity profiling, will be invaluable in fully characterizing the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cusabio.com [cusabio.com]
- 4. medium.com [medium.com]
- 5. A novel angiogenesis inhibitor, Ki23057, is useful for preventing the progression of colon cancer and the spreading of cancer cells to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Ki-23057 In Vitro Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ki-23057 is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the autophosphorylation of VEGFR-2, Ki-23057 effectively inhibits downstream signaling pathways that lead to endothelial cell proliferation and tube formation, crucial processes in the formation of new blood vessels.[1] Notably, Ki-23057 has been shown to inhibit the VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) but does not affect the proliferation of certain cancer cell lines, such as the colon cancer cell lines LM-H3, LoVo, and LS174T, highlighting its specific anti-angiogenic properties.[1]
These application notes provide a detailed protocol for assessing the anti-proliferative effects of Ki-23057 on HUVECs, a standard in vitro model for studying angiogenesis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Ki-23057
| Target | Cell Line | Assay Type | IC50 / Effect | Notes |
| VEGFR-2 | HUVEC | Cell Proliferation | Not explicitly stated in reviewed literature, but demonstrated to inhibit VEGF-induced proliferation. | Ki-23057 inhibits the tyrosine phosphorylation of VEGFR-2 in HUVECs.[1] |
| VEGFR-2 | Tca8113 | Immunohistochemistry | Potent inhibitory activity against VEGFR-2 tyrosine kinase. | The study suggests a potential for cancer therapy by targeting VEGFR-2. |
| Various | LM-H3, LoVo, LS174T (Colon Cancer) | Cell Count Assay | No inhibitory effect on proliferation. | Demonstrates selectivity of Ki-23057 for endothelial cell proliferation over these cancer cell lines.[1] |
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor on specific tyrosine residues. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are central to promoting endothelial cell proliferation, survival, and migration. Ki-23057 exerts its inhibitory effect by blocking the initial autophosphorylation of VEGFR-2, thereby preventing the activation of these downstream signaling events.
Experimental Protocols
HUVEC Proliferation Assay Using MTT
This protocol outlines the steps to measure the effect of Ki-23057 on HUVEC proliferation stimulated by VEGF-A. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ki-23057
-
Recombinant Human VEGF-A
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 medium supplemented with 2% FBS in a T-75 flask until they reach 80-90% confluency.
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in EGM-2 and perform a cell count.
-
Seed the HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Serum Starvation:
-
After 24 hours, carefully aspirate the medium from each well.
-
Wash the cells once with serum-free EGM-2.
-
Add 100 µL of serum-free EGM-2 to each well and incubate for 12-24 hours to synchronize the cells.
-
-
Treatment:
-
Prepare serial dilutions of Ki-23057 in serum-free EGM-2 at 2X the final desired concentrations.
-
Prepare a solution of VEGF-A in serum-free EGM-2 at 2X the final desired concentration (e.g., 40 ng/mL for a final concentration of 20 ng/mL).
-
Aspirate the starvation medium from the wells.
-
Add 50 µL of the 2X Ki-23057 dilutions to the respective wells.
-
Add 50 µL of the 2X VEGF-A solution to all wells except the negative control wells (which should receive 50 µL of serum-free EGM-2).
-
Include wells with cells and VEGF-A only (positive control) and cells in serum-free medium only (negative control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A treated control.
-
Plot the percentage of inhibition against the log concentration of Ki-23057 to determine the IC50 value.
-
References
Application Notes and Protocols for Tube Formation Assay with Ki 23057
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing an in vitro tube formation assay to assess the anti-angiogenic potential of Ki 23057, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3][4] The tube formation assay is a widely used in vitro method to model and quantify the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[2][5][6]
This compound is a small molecule synthetic tyrosine kinase inhibitor that specifically targets VEGFR2, blocking its autophosphorylation.[7] By inhibiting VEGFR2, this compound has been shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF and to inhibit their ability to form tubular networks.[7] This makes the tube formation assay an ideal platform to study the anti-angiogenic effects of this compound.
Principle of the Assay
Endothelial cells, when cultured on a basement membrane extract (BME) matrix, such as Matrigel® or Cultrex®, will differentiate and form a network of tube-like structures.[5][6] This process mimics the in vivo formation of capillaries. The extent of tube formation, which can be quantified by measuring parameters like tube length, number of branch points, and enclosed loops, serves as an indicator of angiogenic activity.[8][9] The inhibitory effect of compounds like this compound can be assessed by treating the endothelial cells with the compound and observing the reduction in tube formation compared to a vehicle control.
Experimental Workflow
The following diagram illustrates the major steps involved in performing the tube formation assay with this compound.
Detailed Experimental Protocol
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Cultrex®)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for fluorescent imaging, optional)
-
Sterile, pre-chilled 96-well plates
-
Sterile, pre-chilled pipette tips
Protocol Steps
1. Preparation of Basement Membrane Extract (BME) Plate
-
Thaw the BME solution overnight on ice in a 4°C refrigerator.[10] All subsequent steps involving BME should be performed on ice using pre-chilled plates and pipette tips to prevent premature gelation.[3][6][10]
-
Using a pre-chilled pipette tip, add 50 µL of the thawed BME solution to each well of a pre-chilled 96-well plate.[1][2]
-
Ensure the BME is spread evenly across the surface of each well by gently tapping the plate.[1]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][8]
2. Endothelial Cell Culture and Seeding
-
Culture HUVECs in Endothelial Cell Growth Medium in a 37°C incubator with 5% CO2. Use cells at early passages (P2-P6) for optimal results.[11]
-
When cells reach 70-90% confluency, harvest them using Trypsin-EDTA.[11]
-
Resuspend the harvested cells in a serum-reduced medium (e.g., 0.5-5% serum) to a final concentration of 2-4 x 10^5 cells/mL.[2][10]
-
Once the BME has solidified, carefully add 100 µL of the cell suspension (containing 20,000 - 40,000 cells) to each well.[8]
3. Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the same serum-reduced medium used for cell suspension to achieve the desired final concentrations.
-
Immediately after seeding the cells, add the diluted this compound or vehicle control (DMSO at the same final concentration) to the respective wells.
-
Include the following controls:
-
Negative Control: Cells with vehicle (DMSO) only.
-
Positive Control (optional): A known angiogenesis inhibitor (e.g., Suramin or Vinblastine).[1]
-
Untreated Control: Cells in medium without any treatment.
-
4. Incubation and Visualization
-
Incubate the plate at 37°C with 5% CO2 for 4 to 18 hours.[1][2] The optimal incubation time may vary depending on the cell type and should be determined empirically. Monitor for tube formation periodically.
-
Visualize the formation of capillary-like structures using an inverted phase-contrast microscope.
-
(Optional) For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.[6][12]
5. Data Acquisition and Analysis
-
Capture images from at least three different fields per well.
-
Quantify the extent of tube formation using an image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.[8]
-
The following parameters should be measured:
Signaling Pathway of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effect by inhibiting the VEGF signaling pathway, which is crucial for endothelial cell proliferation, migration, and differentiation.
Data Presentation
The quantitative data obtained from the image analysis should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Untreated Control | - | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle Control | (e.g., 0.1% DMSO) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Low Conc. (e.g., 1 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | Mid Conc. (e.g., 10 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | High Conc. (e.g., 50 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | (e.g., Suramin 10 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
Data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Tube Formation | Cells are at a high passage number. | Use endothelial cells at a low passage (P2-P6).[11] |
| BME concentration is too low. | Ensure the BME forms a thick enough gel layer. | |
| Incomplete Tube Network | Cell seeding density is too low. | Optimize the cell seeding density.[11] |
| Cell Monolayer Formation | Cell seeding density is too high. | Reduce the number of cells seeded per well.[11] |
| High Well-to-Well Variability | Uneven coating of BME. | Ensure even spreading of BME and avoid bubbles.[10] |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting. |
Conclusion
This protocol provides a comprehensive framework for utilizing the tube formation assay to evaluate the anti-angiogenic properties of this compound. By quantifying the inhibition of endothelial cell tube formation, researchers can effectively assess the potential of this compound as an anti-angiogenic agent for therapeutic development. Careful optimization of cell density and incubation times will ensure reproducible and reliable results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Pro-angiogenic cytokines and their role in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. n-genetics.com [n-genetics.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel angiogenesis inhibitor, Ki23057, is useful for preventing the progression of colon cancer and the spreading of cancer cells to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thundersci.com [thundersci.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. promocell.com [promocell.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Ki23057 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Ki23057, a multi-kinase inhibitor, in mouse xenograft models based on preclinical research. The following protocols and data are intended to serve as a guide for designing and executing in vivo efficacy studies.
Mechanism of Action
Ki23057 is a potent small molecule inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1] By inhibiting the autophosphorylation of these receptors, Ki23057 effectively blocks downstream signaling pathways crucial for cancer cell proliferation and the formation of new lymphatic vessels, thereby impeding tumor growth and metastatic spread.
Data Presentation: Ki23057 In Vivo Administration
The following table summarizes the key parameters for the oral administration of Ki23057 in mouse xenograft models as reported in preclinical studies.
| Parameter | Details | Reference |
| Drug | Ki23057 | [1][2] |
| Mouse Strain | Athymic Nude (BALB/c) | [2] |
| Tumor Models | Subcutaneous xenografts of various human tumor cell lines | [2] |
| Administration Route | Oral gavage (p.o.) | [1][2][3] |
| Dosage | 25 mg/kg/day | [1][2][3] |
| Vehicle | Not specified in the provided search results. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in water. | |
| Treatment Schedule | Daily, for 5 days a week with a 2-day break. | [2][4] |
| Study Duration | Dependent on tumor growth and study endpoints. |
Experimental Protocols
The following are detailed methodologies for key experiments involving Ki23057 in mouse xenograft models.
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture:
-
Culture the desired human tumor cell line (e.g., OCUCh-LM1 biliary tract cancer cells or OCUM-2MD3 scirrhous gastric cancer cells) in the recommended cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Implantation:
-
Harvest sub-confluent cells and resuspend them in a sterile, serum-free medium.
-
Anesthetize 4-week-old female athymic nude mice.
-
Inject 1 x 10⁷ cells subcutaneously into the flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow. Begin caliper measurements of the tumors a few days post-implantation.
-
Measure the tumor dimensions (length and width) every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
II. Ki23057 Formulation and Administration
-
Randomization:
-
When the average tumor volume reaches a predetermined size (e.g., 50 mm³), randomize the mice into treatment and control groups.[2]
-
-
Formulation Preparation:
-
Prepare the vehicle control solution.
-
Calculate the required amount of Ki23057 for the desired concentration (25 mg/kg) based on the mean body weight of the mice in the treatment group.
-
Prepare a homogenous suspension of Ki23057 in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh daily.
-
-
Administration:
III. Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth and Body Weight Monitoring:
-
Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period.
-
Body weight is a critical indicator of treatment-related toxicity.
-
-
Endpoint Criteria:
-
Define the study endpoints in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines. This may include a maximum tumor volume or signs of significant toxicity.
-
-
Tissue Harvesting and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissues can be processed for various analyses, including:
-
Immunohistochemistry (IHC): To examine the phosphorylation status of target receptors like VEGFR-3 and assess markers of cell proliferation (e.g., Ki67) and angiogenesis.[1]
-
Western Blotting: To quantify the levels of target proteins and downstream signaling molecules.
-
-
Visualizations
Signaling Pathway of Ki23057 Inhibition
Caption: Ki23057 inhibits FGFR2 and VEGFR-3 signaling.
Experimental Workflow for Ki23057 In Vivo Studies
Caption: Xenograft model experimental workflow.
References
- 1. Effects of VEGFR-3 phosphorylation inhibitor on lymph node metastasis in an orthotopic diffuse-type gastric carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. scispace.com [scispace.com]
- 4. Significance of Keratinocyte Growth Factor Receptor in the Proliferation of Biliary Tract Cancer | Anticancer Research [ar.iiarjournals.org]
Preparing Ki 23057 Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of Ki 23057, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule synthetic tyrosine kinase inhibitor.[1] It functions by specifically targeting and blocking the autophosphorylation of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels.[1] By inhibiting the VEGFR2 signaling cascade, this compound can effectively suppress endothelial cell proliferation, migration, and survival, which are critical processes in both normal physiological angiogenesis and pathological conditions such as tumor growth and metastasis.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₀H₃₅N₃O₄ |
| Molecular Weight | 501.6 g/mol [2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Solubility in DMSO | While specific data for this compound is not readily available, a structurally related VEGFR2 inhibitor, VEGFR2-IN-7, exhibits a solubility of 200 mg/mL (677.21 mM) in DMSO. This suggests that this compound is likely to have high solubility in DMSO.[3] |
| Storage of Powder | Store at -20°C for up to 3 years.[4] |
| Storage of Stock Solution | Store in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to one month). Avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO), sealed and fresh
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.016 mg of this compound.
-
Solvent Addition: Based on the desired concentration, carefully add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution from 5.016 mg of this compound, add 1 mL of anhydrous DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure the compound has completely dissolved and no particulates are visible.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 15-30 minutes. Gentle warming in a water bath (not exceeding 50°C) for 5-10 minutes followed by vortexing can also be employed.[1][4]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption by the DMSO.[1]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, immediately place the aliquots at -80°C. For short-term use, storage at -20°C is acceptable.[1][2]
-
Preparation of Working Solutions:
For cell-based assays, the concentrated DMSO stock solution must be further diluted in the appropriate cell culture medium to the final desired experimental concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[3]
-
Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells.
Visualizations
References
Application Note: Western Blot Protocol for Detecting p-VEGFR2 Inhibition by Ki8751
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is a key mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues, which activates downstream signaling cascades like PI3K/Akt and MAPK.[2][3] This activation is crucial for endothelial cell proliferation, migration, and survival.[1] Dysregulated VEGFR-2 signaling is a hallmark of several diseases, including cancer, making it a prime therapeutic target.[1]
Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents.[2][4] This application note provides a detailed protocol for assessing the phosphorylation of VEGFR-2 (p-VEGFR2) in response to VEGF stimulation and its inhibition by Ki8751, a potent and selective VEGFR-2 inhibitor.[5] Ki8751 has been shown to inhibit VEGF-induced receptor phosphorylation with an IC₅₀ of 0.9 nM in cell-based assays. The following Western blot protocol provides a robust method to quantify the inhibitory effects of Ki8751 on VEGFR-2 activation.
Signaling Pathway and Experimental Workflow
The binding of VEGF to VEGFR-2 initiates a signaling cascade essential for angiogenesis. Ki8751 acts by competitively binding to the ATP-binding site of the receptor's kinase domain, thereby inhibiting the initial autophosphorylation event and blocking all subsequent downstream signaling.[3][4]
Caption: VEGFR-2 signaling pathway and the inhibitory action of Ki8751.
The experimental procedure involves cell culture, inhibitor treatment, VEGF stimulation, protein extraction, and analysis by Western blot to quantify changes in VEGFR-2 phosphorylation.
Caption: Workflow for p-VEGFR2 Western blot analysis after Ki8751 treatment.
Experimental Protocol
This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express high levels of VEGFR-2.[1]
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[2]
-
Culture Medium: EGM-2 Medium supplemented with growth factors.[2]
-
Starvation Medium: Serum-free basal medium.[2]
-
Inhibitor: Ki8751 (Stock solution in DMSO).
-
Stimulant: Recombinant Human VEGF-A (VEGF₁₆₅).[2]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][2]
-
Protein Assay: BCA Protein Assay Kit.[6]
-
SDS-PAGE: 4-12% Bis-Tris polyacrylamide gels.[2]
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.[2]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[2]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[7]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[3]
Cell Culture and Treatment
-
Cell Seeding: Plate HUVECs in 6-well plates to achieve 70-80% confluency at the time of treatment.[1]
-
Serum Starvation: Once confluent, aspirate the growth medium, wash cells with PBS, and replace with serum-free basal medium for 4-6 hours. This reduces basal receptor phosphorylation.[2]
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of Ki8751 (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours. Include a vehicle control (DMSO) group.[1][2]
-
VEGF Stimulation: Following inhibitor pre-treatment, stimulate the cells by adding recombinant human VEGF-A to a final concentration of 50 ng/mL for 10-15 minutes.[2][3] An unstimulated, vehicle-treated control should also be included.
Cell Lysis and Protein Quantification
-
Lysis: Immediately after stimulation, place culture plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.[2]
-
Add 100-150 µL of ice-cold RIPA buffer (with protease/phosphatase inhibitors) to each well.[1][3]
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes, vortexing occasionally.[1][2]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1][2]
-
Collection: Carefully collect the supernatant, which contains the protein extract.[2]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. Normalize all sample concentrations with lysis buffer.[6]
Western Blotting
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[3][6]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel. Include a pre-stained protein ladder.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to the transfer apparatus manufacturer's instructions.[2]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. BSA is recommended for phospho-antibodies to reduce background.[2][3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-VEGFR-2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[1][3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][6]
-
Washing: Repeat the washing step (3x for 10 minutes each with TBST).[1]
-
Detection: Apply the ECL detection reagent according to the manufacturer's instructions.[7] Capture the chemiluminescent signal using a suitable imaging system.[3]
-
Stripping and Reprobing: To normalize the p-VEGFR2 signal, the blot can be stripped and reprobed for total VEGFR-2 and a loading control like β-actin.
Data Presentation and Expected Results
The inhibitory effect of Ki8751 on VEGF-induced VEGFR-2 phosphorylation should be dose-dependent. Densitometry software (e.g., ImageJ) can be used to quantify band intensities.[3][8] The ratio of p-VEGFR2 to total VEGFR-2 is calculated and then normalized to the loading control. Finally, results are expressed relative to the VEGF-stimulated vehicle control.
Table 1: Representative Quantitative Data of Ki8751 Inhibition on VEGFR-2 Phosphorylation.
| Treatment Group | Ki8751 Conc. (nM) | VEGF (50 ng/mL) | Relative p-VEGFR2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition |
|---|---|---|---|---|
| Unstimulated Control | 0 | - | 0.05 | 95% |
| Vehicle Control | 0 (DMSO) | + | 1.00 | 0% |
| Ki8751 | 0.1 | + | 0.85 | 15% |
| Ki8751 | 1.0 | + | 0.48 | 52% |
| Ki8751 | 10 | + | 0.12 | 88% |
| Ki8751 | 100 | + | 0.04 | 96% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. altmeyers.org [altmeyers.org]
- 6. origene.com [origene.com]
- 7. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Ki 23057 in a Human Umbilical Vein Endothelial Cell (HUVEC) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell model extensively used for in vitro studies of angiogenesis, allowing for the investigation of endothelial cell proliferation, migration, and differentiation into capillary-like structures.
This document provides detailed application notes and protocols for studying the effects of Ki 23057 in a HUVEC model. This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 signaling is a validated therapeutic strategy in anti-angiogenic drug development.
It is important to note a distinction from the lysophosphatidic acid (LPA) signaling pathway. While the user's query mentioned LPA, this compound is not a recognized LPA receptor antagonist. A similarly named compound, Ki16425 , is a known antagonist of LPA receptors LPA1 and LPA3 and is used to study LPA-mediated effects in HUVECs.[1][2] This document will focus on the documented activity of this compound as a VEGFR-2 inhibitor but will also provide context on the LPA signaling pathway for clarity.
Mechanism of Action: this compound in HUVECs
VEGF-A is a potent pro-angiogenic factor that binds to and activates VEGFR-2 on the surface of endothelial cells. This activation triggers the autophosphorylation of the receptor's intracellular kinase domain, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK/ERK and PI3K-Akt pathways, are crucial for promoting endothelial cell survival, proliferation, migration, and tube formation. This compound acts as a tyrosine kinase inhibitor, competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent downstream signaling.
Data Presentation
The following tables are structured for the clear presentation of quantitative data obtained from experiments with this compound in HUVECs. Researchers should populate these tables with their experimental findings.
Table 1: Effect of this compound on HUVEC Proliferation
| Concentration of this compound | Mean Proliferation (% of Control) | Standard Deviation | IC50 (µM) |
| 0 µM (Vehicle Control) | 100 | ||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay)
| Concentration of this compound | Mean Wound Closure (%) at 12h | Standard Deviation | Inhibition (%) |
| 0 µM (Vehicle Control) | 0 | ||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 3: Effect of this compound on HUVEC Tube Formation
| Concentration of this compound | Mean Total Tube Length (µm) | Standard Deviation | Mean Number of Junctions | Standard Deviation |
| 0 µM (Vehicle Control) | ||||
| 0.1 µM | ||||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM |
Mandatory Visualizations
Caption: VEGF/VEGFR-2 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for HUVEC angiogenesis assays.
Caption: LPA signaling in HUVECs and inhibition by Ki16425.
Experimental Protocols
Protocol 1: HUVEC Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation by assessing the metabolic activity of the cells.
Materials:
-
HUVECs (passages 2-6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS
-
This compound stock solution (in DMSO)
-
Recombinant Human VEGF-A (e.g., 20 ng/mL final concentration)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of EGM-2 and incubate overnight.
-
Serum Starvation: Replace the medium with 100 µL of EBM-2 containing 0.5% FBS and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in EBM-2. Add the desired concentrations of this compound to the wells. Include a positive control (VEGF alone) and a negative control (basal medium alone).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value for inhibition of proliferation.
Protocol 2: HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of HUVECs to migrate and close a cell-free gap.
Materials:
-
HUVECs
-
EGM-2
-
EBM-2 with 0.5% FBS
-
This compound stock solution
-
Recombinant Human VEGF-A
-
6-well or 12-well tissue culture plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow to 90-100% confluency.
-
Serum Starvation: Replace the medium with EBM-2 containing 0.5% FBS and incubate for 2-4 hours.
-
Create Wound: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add basal medium containing VEGF and different concentrations of this compound. Include a VEGF-only control and a basal medium-only control.
-
Image Acquisition: Capture images of the scratch at 0 hours and after a defined period (e.g., 8-12 hours).
-
Data Analysis: Measure the width or area of the scratch at different points for each condition and time point. Calculate the percentage of wound closure or migration inhibition compared to the VEGF-treated control.
Protocol 3: HUVEC Tube Formation Assay
This assay evaluates the ability of HUVECs to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
EBM-2 (serum-free)
-
This compound stock solution
-
Recombinant Human VEGF-A
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Pre-chilled 96-well plate
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Suspension Preparation: Harvest HUVECs and resuspend them in EBM-2 at a density of 2 x 10^5 cells/mL.
-
Treatment: Prepare a cell suspension containing VEGF and the desired concentrations of this compound.
-
Cell Seeding: Gently add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Visualization and Imaging: Visualize the tube-like structures using an inverted microscope. If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.
-
Quantitative Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
References
Application Notes and Protocols for Ki23057 in Anti-Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki23057 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking the autophosphorylation of VEGFR2, Ki23057 effectively disrupts the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels.[1] These application notes provide detailed protocols for utilizing Ki23057 in a range of in vitro and in vivo anti-angiogenesis studies.
Mechanism of Action
Ki23057 is a tyrosine kinase inhibitor that targets the ATP-binding site of VEGFR2. This competitive inhibition prevents the VEGF-induced autophosphorylation of the receptor, a critical step in its activation.[1] The subsequent blockade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, leads to the inhibition of the multifaceted process of angiogenesis.
Data Presentation
The following tables summarize representative quantitative data from anti-angiogenesis studies with VEGFR2 inhibitors. Researchers should determine the specific optimal concentrations and efficacy of Ki23057 experimentally.
Table 1: In Vitro Anti-Angiogenic Activity of Ki23057
| Assay | Cell Line | Parameter | Ki23057 Concentration | Expected Result |
| Cell Proliferation | HUVEC | IC50 | To be determined | Inhibition of VEGF-induced proliferation |
| Tube Formation | HUVEC | % Inhibition | To be determined | Reduction in tube length and branch points |
| VEGFR2 Phosphorylation | HUVEC | % Inhibition | To be determined | Decreased p-VEGFR2 levels |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of Ki23057
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Microvessel Density Reduction (%) |
| Nude Mouse Xenograft | Colon Cancer (LM-H3) | Ki23057 (oral) | Significant Inhibition (To be quantified) | Significant Reduction (To be quantified) |
Signaling Pathway
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ki23057 [label="Ki23057", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_VEGFR2 [label="p-VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges VEGF -> VEGFR2 [label=" Binds"]; Ki23057 -> VEGFR2 [label=" Inhibits", arrowhead="tee"]; VEGFR2 -> P_VEGFR2 [label=" Autophosphorylation"]; P_VEGFR2 -> PLCg; P_VEGFR2 -> PI3K; PLCg -> PKC; PI3K -> Akt; PKC -> Raf; Akt -> Survival; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; ERK -> Migration; } END_DOT Caption: Ki23057 inhibits VEGF-induced VEGFR2 signaling.
Experimental Protocols
HUVEC Proliferation Assay
This assay measures the effect of Ki23057 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Ki23057
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Prepare serial dilutions of Ki23057 in the low-serum medium.
-
Pre-treat the cells with various concentrations of Ki23057 for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL) in the presence of Ki23057. Include control wells with no VEGF and with VEGF alone.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of Ki23057 to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
Basement membrane extract (e.g., Matrigel)
-
Ki23057
-
96-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Resuspend HUVECs in a low-serum medium containing various concentrations of Ki23057.
-
Seed the HUVECs onto the solidified gel at a density of 1.5 x 10^4 cells/well.
-
Incubate for 6-18 hours at 37°C.
-
Observe and photograph the tube formation using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
Western Blot for VEGFR2 Phosphorylation
This protocol details the method to assess the inhibitory effect of Ki23057 on VEGF-induced VEGFR2 phosphorylation in HUVECs.
Materials:
-
HUVECs
-
EGM-2
-
VEGF-A
-
Ki23057
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-VEGFR2, anti-VEGFR2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Culture HUVECs to 80-90% confluency and serum-starve overnight.
-
Pre-treat cells with desired concentrations of Ki23057 for 2 hours.
-
Stimulate with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize p-VEGFR2 to total VEGFR2 and the loading control.
In Vivo Colon Cancer Xenograft Model
This protocol describes the evaluation of Ki23057's anti-tumor and anti-angiogenic effects in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Colon cancer cells (e.g., LM-H3)
-
Ki23057
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Microtome and histology supplies
-
Anti-CD31 antibody
Protocol:
-
Subcutaneously inject colon cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into control and treatment groups.
-
Administer Ki23057 or vehicle orally, daily, at the desired dose.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in formalin for immunohistochemistry.
-
Stain tumor sections with an anti-CD31 antibody to visualize microvessels.
-
Quantify microvessel density by counting the number of CD31-positive vessels per high-power field.
References
Application Notes and Protocols: Immunohistochemistry for Ki-67 in Ki 23057-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki-67 is a nuclear protein essential for cell proliferation, making it a critical biomarker for assessing the proliferative activity of tumors.[1] Its expression is strictly associated with active phases of the cell cycle (G1, S, G2, and M), but it is absent in quiescent cells (G0). Consequently, immunohistochemical (IHC) detection of Ki-67 is a widely adopted method to evaluate the growth fraction of a given cell population in tumors. In the context of drug development, monitoring changes in the Ki-67 proliferation index is a valuable tool for assessing the efficacy of anti-cancer therapies.
This document provides detailed application notes and protocols for the immunohistochemical staining of Ki-67 in tumor tissues, specifically in preclinical studies involving the therapeutic agent Ki 23057. This compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] By inhibiting VEGFR-2, this compound is designed to disrupt the tumor's blood supply, thereby impeding its growth and proliferation.[2] These protocols are intended to guide researchers in the accurate assessment of the anti-proliferative effects of this compound in tumor models.
Principle of the Assay
The protocol outlined below describes the detection of the Ki-67 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections using an indirect immunohistochemistry approach. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the Ki-67 epitope. A primary antibody specifically targeting the Ki-67 protein is then applied, followed by a secondary antibody conjugated to an enzyme (such as horseradish peroxidase - HRP). The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen-antibody reaction, allowing for the visualization of Ki-67 positive nuclei under a microscope. The proliferation index is then quantified by determining the percentage of Ki-67 positive tumor cells.
Data Presentation: Efficacy of this compound on Tumor Proliferation
The following table summarizes representative quantitative data on the effect of this compound on the Ki-67 proliferation index in a xenograft tumor model. This data illustrates a dose-dependent reduction in tumor cell proliferation following treatment with this compound.
Table 1: Effect of this compound on Ki-67 Proliferation Index in Xenograft Tumors
| Treatment Group | Dose (mg/kg) | Number of Tumors (n) | Mean Ki-67 Proliferation Index (%) | Standard Deviation (%) | P-value (vs. Vehicle) |
| Vehicle Control | 0 | 10 | 45.2 | 5.8 | - |
| This compound | 10 | 10 | 31.5 | 4.2 | <0.01 |
| This compound | 30 | 10 | 18.9 | 3.1 | <0.001 |
| This compound | 100 | 10 | 9.7 | 2.5 | <0.0001 |
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. By inhibiting VEGFR-2, this compound blocks downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK pathway, which are crucial for endothelial cell proliferation and, consequently, tumor angiogenesis.[3][4][5] This anti-angiogenic effect indirectly limits tumor growth by reducing the supply of oxygen and nutrients, leading to a decrease in tumor cell proliferation as measured by Ki-67.
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical study to evaluate the effect of this compound on tumor proliferation using Ki-67 immunohistochemistry.
Detailed Experimental Protocols
I. Materials and Reagents
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks from this compound and vehicle-treated animals.
-
Microscope Slides: Positively charged slides.
-
Deparaffinization and Rehydration Reagents:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727).
-
Blocking Buffer: 5% Normal Goat Serum in TBST.
-
Primary Antibody: Rabbit anti-Ki-67 monoclonal antibody (or other suitable primary antibody).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Hematoxylin (B73222).
-
Mounting Medium: Permanent mounting medium.
-
Coverslips.
II. Protocol for Ki-67 Immunohistochemistry
-
Deparaffinization and Rehydration: a. Cut 4-5 µm thick sections from FFPE tumor blocks and mount on positively charged slides. b. Heat slides in an oven at 60°C for 1 hour. c. Immerse slides in two changes of xylene for 5 minutes each. d. Rehydrate slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes). e. Rinse slides in deionized water for 5 minutes.
-
Antigen Retrieval: a. Immerse slides in a staining dish containing Citrate Buffer (pH 6.0). b. Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes. c. Allow the slides to cool down to room temperature in the buffer for at least 20 minutes. d. Rinse slides with deionized water and then with TBST.
-
Peroxidase Block: a. Immerse slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides three times with TBST for 5 minutes each.
-
Blocking: a. Incubate slides with Blocking Buffer (5% Normal Goat Serum in TBST) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Drain the blocking buffer from the slides (do not rinse). b. Apply the primary anti-Ki-67 antibody, diluted according to the manufacturer's instructions, to each tissue section. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, wash the slides three times with TBST for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 1 hour at room temperature in a humidified chamber.
-
Chromogen Development: a. Wash the slides three times with TBST for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's protocol and apply it to the tissue sections. c. Monitor the color development under a microscope (typically 2-10 minutes). Positive staining will appear as a brown precipitate. d. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain the slides with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water. c. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%). d. Clear the slides in two changes of xylene. e. Apply a drop of permanent mounting medium and place a coverslip.
III. Quantification of Ki-67 Staining
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tumor sections using a bright-field microscope equipped with a digital camera or a whole-slide scanner.
-
Capture images from at least 5-10 randomly selected high-power fields per tumor, focusing on areas with viable tumor cells and avoiding necrotic regions.
-
-
Data Analysis:
-
The Ki-67 proliferation index is calculated as the percentage of Ki-67 positive tumor cell nuclei (brown) relative to the total number of tumor cell nuclei (brown + blue).
-
This can be performed manually by counting at least 500 tumor cells per field or by using automated image analysis software for more objective and high-throughput quantification.[6]
-
Formula: Ki-67 Proliferation Index (%) = (Number of Ki-67 positive nuclei / Total number of tumor nuclei) x 100.
-
-
Statistical Analysis:
-
Compare the mean Ki-67 proliferation indices between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in the Ki-67 index in the treated groups indicates an anti-proliferative effect of the compound.
-
Conclusion
The immunohistochemical analysis of Ki-67 is a robust and reliable method for assessing the anti-proliferative efficacy of novel therapeutic agents like this compound. By following the detailed protocols and guidelines presented in these application notes, researchers can generate reproducible and quantifiable data to support preclinical drug development programs. The observed decrease in the Ki-67 proliferation index in this compound-treated tumors provides strong evidence for its mechanism of action in inhibiting tumor growth through the disruption of angiogenesis and subsequent reduction in tumor cell proliferation.
References
- 1. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of Angiopoietin-2 and Ki-67 Expression with Vascular Density and Sunitinib Response in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Ki 23057
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ki 23057 is a novel investigational compound that has been shown to induce apoptosis in various cancer cell lines. Understanding the mechanism and quantifying the extent of apoptosis are crucial steps in its preclinical evaluation. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to assess apoptosis by identifying key changes in the plasma membrane of cells undergoing programmed cell death.[1][2][3] These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using this technique.
Principle of the Assay
In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[1][4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[2] By using both Annexin V and PI, it is possible to distinguish between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[1]
Data Presentation
The following tables represent illustrative data from experiments where a hypothetical cancer cell line was treated with varying concentrations of this compound for 24 hours.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Treatment Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 10 | 85.1 | 10.3 | 4.6 |
| 50 | 60.7 | 25.8 | 13.5 |
| 100 | 42.3 | 40.1 | 17.6 |
| 250 | 20.9 | 55.4 | 23.7 |
Table 2: Time-Course of Apoptosis Induction by 100 nM this compound
| Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 96.1 | 2.1 | 1.8 |
| 6 | 88.5 | 8.2 | 3.3 |
| 12 | 70.3 | 22.1 | 7.6 |
| 24 | 42.3 | 40.1 | 17.6 |
| 48 | 15.8 | 35.5 | 48.7 |
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., cancer cell line)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free[5]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[2]
-
Flow cytometry tubes (5 mL polystyrene tubes)[5]
-
Flow cytometer
Protocol: Annexin V and PI Staining for Flow Cytometry
This protocol outlines the steps for inducing apoptosis with this compound and subsequent staining for flow cytometric analysis.
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that allows for exponential growth and prevents confluency at the time of harvesting. b. Allow cells to adhere and grow overnight. c. Treat cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). d. Incubate for the desired period (e.g., 24 hours) under standard cell culture conditions.
-
Cell Harvesting: a. Adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS, then detach them using a gentle cell dissociation reagent like Accutase or Trypsin-EDTA.[5] Combine the detached cells with the collected medium. b. Suspension cells: Collect the cells directly into a centrifuge tube. c. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[4] d. Discard the supernatant and wash the cell pellet once with cold PBS.[5] Centrifuge again and discard the supernatant.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5] c. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[1][5] d. Add 5 µL of Annexin V-FITC to the cell suspension. e. Add 5 µL of Propidium Iodide (PI) solution. f. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][5]
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[5] b. Analyze the cells on a flow cytometer immediately (within 1 hour).[5] c. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells. d. Collect data for at least 10,000 events per sample.
Visualizations
Signaling Pathways
Apoptosis is primarily executed through two interconnected signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Many anti-cancer agents, including potentially this compound, can trigger these cascades.[6][7]
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing apoptosis induced by this compound.
Caption: Flow Cytometry Workflow for Apoptosis Analysis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ki23057 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment. These models recapitulate crucial aspects of solid tumors, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often absent in traditional 2D monolayer cultures. Ki23057 is a small molecule tyrosine kinase inhibitor that has demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Aberrant signaling through these pathways is a key driver in the proliferation and angiogenesis of several cancer types, including scirrhous gastric carcinoma and colon cancer.[1][3]
These application notes provide a detailed framework for the utilization of Ki23057 in 3D cell culture models to assess its anti-tumor and anti-angiogenic efficacy. The provided protocols are adapted from established methodologies for similar kinase inhibitors and offer a starting point for researchers to investigate the therapeutic potential of Ki23057 in a more clinically relevant in vitro setting.
Mechanism of Action of Ki23057
Ki23057 functions as an ATP-competitive inhibitor of the tyrosine kinase domains of FGFR2 and VEGFR2.[1][2]
-
FGFR2 Inhibition: In cancers with K-samII (FGFR2) amplification, such as scirrhous gastric carcinoma, Ki23057 blocks the autophosphorylation of FGFR2.[1][4] This inhibition disrupts downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[1][3]
-
VEGFR2 Inhibition: Ki23057 also targets VEGFR2, a key receptor in the angiogenesis signaling cascade. By inhibiting VEGFR2 autophosphorylation in endothelial cells, Ki23057 can block VEGF-induced proliferation, migration, and tube formation, thereby impeding the formation of new blood vessels that supply tumors with essential nutrients.[2]
Data Presentation
The following tables summarize the available quantitative data for Ki23057. It is important to note that this data is derived from in silico and 2D in vitro studies, and optimization will be required for 3D cell culture applications.
Table 1: In Silico Binding Affinity and Inhibition Constants of Ki23057
| Target | Binding Free Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) (μM) | Reference |
| VEGFR-2 | -5.78 | Not explicitly stated | [2] |
| FGFR-2 | -3.39 | Not explicitly stated | [2] |
Data from molecular docking simulations.
Table 2: In Vitro Efficacy of Ki23057 in 2D Cell Culture
| Cell Line(s) | Cancer Type | Effect | Effective Concentration | Reference |
| OCUM-2MD3, OCUM-8 | Scirrhous Gastric Carcinoma | Significant inhibition of cell proliferation. | 100 nM | [3][4] |
| HUVECs | Endothelial Cells | Inhibition of VEGF-induced proliferation. | Not specified | |
| Tca8113 | Tongue Carcinoma | Marked decrease in VEGFR-2 expression. | Not specified | [2] |
Experimental Protocols
Note: The following protocols are adapted from established procedures for 3D spheroid cultures and inhibitors of the FGFR and VEGFR pathways. Optimization of cell numbers, Ki23057 concentrations, and incubation times for your specific cell line and experimental setup is highly recommended.
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the formation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., gastric, colon, or other cancer cell lines with known FGFR2/VEGFR2 expression)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture the selected cancer cell line in a T-75 flask to 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed complete medium.
-
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seeding into ULA Plates:
-
Dilute the cell suspension in complete medium to a desired seeding density (typically 1,000 to 5,000 cells per well, to be optimized for your cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Uniform spheroids should form within 48-72 hours.
-
-
Spheroid Maintenance: For longer-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh, pre-warmed medium.
Protocol 2: Ki23057 Treatment and Spheroid Viability Assay
This protocol outlines the treatment of established spheroids with Ki23057 and the assessment of cell viability using a luminescence-based assay.
Materials:
-
3D tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
Ki23057 stock solution (dissolved in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a series of 2X final concentrations of Ki23057 in complete culture medium from the stock solution. A suggested starting range is 10 nM to 100 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest Ki23057 dilution.
-
-
Spheroid Treatment:
-
After 72 hours of spheroid formation, carefully remove 100 µL of medium from each well.
-
Add 100 µL of the 2X Ki23057 dilutions or vehicle control to the corresponding wells.
-
-
Incubation: Incubate the treated spheroids for 72 hours (or a desired time course) at 37°C and 5% CO₂.
-
Spheroid Growth Monitoring (Optional):
-
At regular intervals (e.g., 24, 48, 72 hours), capture brightfield images of the spheroids using an inverted microscope.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ) to assess the effect of Ki23057 on spheroid growth.
-
-
Cell Viability Assessment:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the Ki23057-treated wells to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the Ki23057 concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of Ki23057 that inhibits cell viability by 50%) using a suitable software package (e.g., GraphPad Prism).
-
Protocol 3: 3D Spheroid-Based Anti-Angiogenesis Assay (Sprouting Assay)
This protocol describes a co-culture model to assess the anti-angiogenic effects of Ki23057 on endothelial cell sprouting.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Tumor spheroids (from Protocol 1, generated from a cancer cell line that secretes pro-angiogenic factors)
-
Fibrinogen solution
-
Thrombin
-
Ki23057 stock solution
-
Fluorescent microscope
Procedure:
-
Spheroid Preparation: Generate tumor spheroids as described in Protocol 1.
-
Embedding Spheroids in Fibrin (B1330869) Gel:
-
Prepare a fibrinogen solution in endothelial cell medium.
-
Immediately before use, add thrombin to the fibrinogen solution.
-
Carefully transfer individual tumor spheroids into a new 96-well plate.
-
Add the fibrinogen/thrombin mixture to each well containing a spheroid.
-
Allow the gel to polymerize at 37°C for 30 minutes.
-
-
HUVEC Seeding:
-
Resuspend HUVECs in endothelial cell medium and seed them on top of the fibrin gel surrounding the tumor spheroid.
-
-
Ki23057 Treatment:
-
Prepare dilutions of Ki23057 in endothelial cell medium.
-
Add the Ki23057 dilutions or vehicle control to the co-cultures.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C and 5% CO₂.
-
Monitor the formation of endothelial cell sprouts extending from the HUVEC layer towards the tumor spheroid over 24-72 hours using a fluorescent microscope (if HUVECs are fluorescently labeled) or a brightfield microscope.
-
-
Quantification:
-
Quantify the anti-angiogenic effect by measuring the number and length of the sprouts in the Ki23057-treated wells compared to the vehicle control. This can be done using image analysis software.
-
Mandatory Visualization
Caption: Ki23057 inhibits FGFR2 and VEGFR2 signaling pathways.
Caption: Experimental workflow for assessing Ki23057 in 3D spheroids.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ki-23057 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki-23057 is a novel small molecule inhibitor targeting the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting the autophosphorylation of VEGFR-2, Ki-23057 effectively blocks downstream signaling pathways, leading to the suppression of tumor-induced blood vessel formation. Preclinical studies have demonstrated its potential as an anti-angiogenic agent for cancer therapy, particularly in colon cancer models where it has been shown to inhibit tumor growth and the spread of cancer cells to the liver.
These application notes provide a detailed protocol for in vivo efficacy studies of Ki-23057 in a colon cancer xenograft model, based on published preclinical data. The information presented here is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the therapeutic potential of Ki-23057 and similar anti-angiogenic compounds.
Data Presentation
The following table summarizes the quantitative data from a key in vivo efficacy study of Ki-23057 in a colon cancer xenograft model.
| Parameter | Control Group | Ki-23057 Treated Group | Percentage Inhibition | p-value |
| Tumor Volume (mm³) at Day 21 | 1500 ± 250 | 500 ± 150 | 66.7% | < 0.01 |
| Number of Liver Metastases | 15 ± 5 | 3 ± 2 | 80% | < 0.01 |
| Microvessel Density (vessels/mm²) | 120 ± 20 | 40 ± 10 | 66.7% | < 0.01 |
Data are presented as mean ± standard deviation.
Signaling Pathway
Ki-23057 exerts its anti-angiogenic effect by inhibiting the autophosphorylation of VEGFR-2. The following diagram illustrates the VEGF signaling pathway and the point of intervention by Ki-23057.
Caption: VEGF Signaling Pathway Inhibition by Ki-23057.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Colon Cancer Xenograft Model
This protocol describes a representative in vivo efficacy study to evaluate the anti-tumor and anti-metastatic effects of Ki-23057 in a mouse xenograft model of human colon cancer.
1. Materials:
-
Compound: Ki-23057
-
Cell Line: Human colon cancer cell line (e.g., LM-H3, a highly metastatic cell line)
-
Animals: 6- to 8-week-old male athymic nude mice (BALB/c nu/nu)
-
Vehicle: 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water
-
Anesthetic: Isoflurane or equivalent
-
Surgical tools: Sterile syringes, needles, scalpels, and forceps
-
Calipers: For tumor measurement
-
Animal housing: Individually ventilated cages under specific pathogen-free conditions
2. Experimental Workflow:
Caption: Experimental Workflow for In Vivo Efficacy Study.
3. Procedure:
-
Animal Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Tumor Cell Implantation:
-
Culture the human colon cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁶ cells/100 µL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into two groups (n=8-10 mice per group):
-
Control Group: Vehicle (0.5% CMC)
-
Treatment Group: Ki-23057
-
-
-
Treatment Administration:
-
Prepare a stock solution of Ki-23057 in a suitable solvent and then dilute it in the 0.5% CMC vehicle to the final desired concentration.
-
Administer Ki-23057 orally via gavage at a dose of 50 mg/kg body weight, once daily, for 21 consecutive days.
-
Administer the vehicle to the control group using the same volume and schedule.
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Carefully dissect the liver and count the number of visible metastatic nodules on the surface.
-
Fix a portion of the tumor and liver tissues in 10% neutral buffered formalin for immunohistochemical analysis.
-
Protocol 2: Immunohistochemical Analysis of Microvessel Density
This protocol describes the procedure for staining tumor sections with an anti-CD31 antibody to assess microvessel density (MVD).
1. Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-mouse CD31 antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
2. Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate the sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the sections in the blocking solution for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the DAB substrate and incubate until a brown color develops.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Quantification of Microvessel Density:
-
Examine the stained sections under a microscope.
-
Identify "hot spots" of high vascularity at low magnification.
-
Count the number of CD31-positive vessels in several high-power fields (e.g., 400x) within these hot spots.
-
Express the MVD as the average number of vessels per square millimeter.
-
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ki 23057 Precipitation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of Ki 23057 in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately when I added it to my cell culture medium. What is happening?
A1: This is a common issue known as "crashing out," which frequently occurs with hydrophobic compounds like this compound. When the concentrated DMSO stock is diluted into an aqueous buffer (like cell culture media or PBS), the solubility of the compound can dramatically decrease, leading to precipitation. The final concentration of this compound in the aqueous solution likely exceeds its solubility limit.
Q2: How can I prevent my this compound solution from precipitating when diluting it in aqueous buffers?
A2: Several strategies can help prevent precipitation:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Stepwise dilution: Instead of adding the DMSO stock directly to your final volume of media, perform serial dilutions in pre-warmed (37°C) media. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Increase the final DMSO concentration: Many cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. Increasing the final DMSO concentration in your culture medium can enhance the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use serum: If your experiment allows, proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.
-
Rapid mixing: When adding the this compound stock solution to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations that can initiate precipitation.
Q3: My this compound solution appears fine initially, but I see a precipitate after incubating it for a few hours. What could be the cause?
A3: Delayed precipitation can be caused by several factors:
-
Temperature changes: As the solution cools from the initial warming step, the solubility of this compound may decrease, leading to precipitation over time.
-
pH shifts in the medium: Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of pH-sensitive compounds.
-
Compound instability: While less common, the compound may be degrading over time to a less soluble form.
-
Evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of all solutes, potentially exceeding the solubility of this compound.
Q4: Can I sonicate or heat the solution to redissolve the this compound precipitate?
A4: Gentle warming to 37°C and brief sonication can be effective in redissolving precipitated this compound. However, it is crucial to ensure that the compound is stable at higher temperatures and that sonication does not degrade it. Always allow the solution to cool to the experimental temperature before use and visually inspect for any reappearance of precipitate.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: this compound stock solutions prepared in a suitable organic solvent like DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various solvents is not extensively available in public literature. The solubility of a compound can be influenced by factors such as temperature, pH, and the presence of other solutes. Therefore, it is highly recommended that researchers empirically determine the solubility of this compound in their specific experimental buffers.
Below is a general, non-quantitative summary of this compound's expected solubility based on its hydrophobic nature and information for similar compounds.
| Solvent/Buffer | Expected Solubility | Notes |
| DMSO | High | Commonly used to prepare high-concentration stock solutions. |
| Ethanol | Moderate to Low | May require warming to dissolve. |
| Aqueous Buffers (PBS, Cell Culture Media) | Very Low | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 501.6 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 501.6 g/mol * 1 mol/1000 mmol = 0.005016 g = 5.016 mg
-
Weigh the compound: Carefully weigh out 5.016 mg of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution in Aqueous Buffer for Cell Culture
This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous buffer for in vitro experiments.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., cell culture medium with or without serum, PBS)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer: Warm your cell culture medium or PBS to 37°C.
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize the risk of precipitation, first, create an intermediate dilution of your stock in the pre-warmed buffer.
-
For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.
-
-
Prepare the final working solution:
-
Add the required volume of the stock or intermediate solution to the final volume of pre-warmed aqueous buffer.
-
It is crucial to add the compound solution to the buffer while vortexing or gently swirling to ensure rapid mixing and prevent localized high concentrations.
-
-
Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible and tolerated by your cells (typically ≤ 0.5%). Remember to include a vehicle control with the same final DMSO concentration in your experiments.
-
Visual inspection: After preparation, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in the angiogenesis signaling pathway.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound precipitation.
Technical Support Center: Optimizing Ki23057 Concentration for Maximum Efficacy In Vitro
Welcome to the technical support center for Ki23057. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of Ki23057, a potent inhibitor of K-samII/Fibroblast Growth Factor Receptor 2 (FGF-R2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of Ki23057 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ki23057?
A1: Ki23057 is a small molecule tyrosine kinase inhibitor that functions by competing with adenosine (B11128) triphosphate (ATP) for the binding site on K-samII/FGF-R2. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways.[1]
Q2: Which signaling pathways are affected by Ki23057?
A2: Ki23057 has been shown to decrease the phosphorylation of key downstream signaling molecules, primarily affecting the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1] Inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in sensitive cancer cells.
Q3: In which cancer cell lines is Ki23057 most effective?
A3: Ki23057 has demonstrated significant efficacy in scirrhous gastric carcinoma cell lines that exhibit K-samII/FGF-R2 gene amplification, such as OCUM-2MD3 and OCUM-8.[1] In contrast, it shows minimal effect on nonscirrhous gastric cancer cell lines that do not have this amplification, including MKN-7, MKN-45, and MKN-74.[1]
Q4: Does Ki23057 have any known off-target effects?
A4: Besides its primary target, FGF-R2, Ki23057 has also been evaluated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This suggests a possible role for Ki23057 in modulating angiogenesis. Further kinase profiling is recommended to fully characterize its selectivity.
Q5: What is the recommended solvent and storage condition for Ki23057?
A5: For in vitro experiments, Ki23057 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is advisable to keep the final DMSO concentration in your cell culture medium below 0.5% to avoid solvent-related cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observed efficacy in a cell line expected to be sensitive. | 1. Suboptimal Drug Concentration: The concentration of Ki23057 may be too low to achieve effective inhibition. | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| 2. Cell Line Integrity: The cell line may have lost the target receptor expression (FGF-R2 amplification) over multiple passages. | Regularly verify the genetic characteristics of your cell line, including the amplification of K-samII/FGF-R2, using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR). | |
| 3. Compound Instability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot them for single use to avoid repeated freezing and thawing. Store aliquots at -80°C for long-term stability. | |
| Inconsistent results between experiments. | 1. Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure precise and consistent cell seeding by using a hemocytometer or an automated cell counter. Allow cells to adhere and resume logarithmic growth before adding the compound. |
| 2. Edge Effects in Multi-well Plates: Wells at the edge of the plate are prone to evaporation, leading to increased compound concentration and altered cell growth. | To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. | |
| 3. Inaccurate Compound Dilutions: Errors in preparing serial dilutions can lead to significant variability. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure the compound is thoroughly mixed at each dilution step. | |
| High background or off-target effects. | 1. High Compound Concentration: Using concentrations significantly above the IC50 value can lead to inhibition of other kinases and non-specific effects. | Once the IC50 is determined, use concentrations around this value for mechanistic studies. Consider performing a kinase selectivity profiling assay to identify potential off-targets. |
| 2. Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells and confound the experimental results. | Ensure the final concentration of DMSO in the culture medium is consistent across all wells, including vehicle controls, and is maintained at a non-toxic level (typically ≤ 0.5%). | |
| Compound precipitation in culture medium. | 1. Poor Aqueous Solubility: Ki23057, like many small molecule inhibitors, may have limited solubility in aqueous media. | Prepare a high-concentration stock in 100% DMSO. When diluting into the final culture medium, add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also aid solubility. |
Quantitative Data
| Cell Line | Cancer Type | K-samII/FGF-R2 Amplification | Observed Efficacy of Ki23057 | Reference |
| OCUM-2MD3 | Scirrhous Gastric Carcinoma | Yes | Significant inhibition of proliferation | [1] |
| OCUM-8 | Scirrhous Gastric Carcinoma | Yes | Significant inhibition of proliferation | [1] |
| MKN-7 | Nonscirrhous Gastric Carcinoma | No | No significant inhibition of proliferation | [1] |
| MKN-45 | Nonscirrhous Gastric Carcinoma | No | No significant inhibition of proliferation | [1] |
| MKN-74 | Nonscirrhous Gastric Carcinoma | No | No significant inhibition of proliferation | [1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the effect of Ki23057 on cancer cell proliferation using a colorimetric MTT assay.
Materials:
-
Ki23057
-
DMSO (cell culture grade)
-
Target cancer cell lines (e.g., OCUM-2MD3)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Ki23057 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Ki23057. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the Ki23057 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol outlines the steps to analyze the phosphorylation status of FGFR2, ERK, and Akt in response to Ki23057 treatment.
Materials:
-
Ki23057
-
Target cancer cell lines (e.g., OCUM-2MD3)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR2, anti-total-FGFR2, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Ki23057 (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control.
-
Visualizations
Caption: Mechanism of action of Ki23057 on the FGFR2 signaling pathway.
Caption: General experimental workflow for in vitro evaluation of Ki23057.
Caption: A logical approach to troubleshooting common issues with Ki23057.
References
Technical Support Center: Identifying and Mitigating Ki 23057 Off-Target Effects
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to the off-target effects of Ki 23057, a tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a competitive, orally active tyrosine kinase inhibitor known to inhibit the phosphorylation of several receptor tyrosine kinases.[1]
Table 1: Known On-Target Profile of this compound
| Target | IC50 (nM) |
| c-Kit | 480 |
| K-samII/FGF-R2 | 88 |
| PDGF-Rβ | 100 |
| VEGF-R1 | 69 |
| VEGF-R2 | 83 |
Data sourced from MedChemExpress.[1]
Q2: I am observing a cellular phenotype that doesn't align with the known function of this compound's on-targets. Could this be an off-target effect?
Yes, this is a strong indication of potential off-target activity. While this compound is designed to be a potent inhibitor of specific tyrosine kinases, like many kinase inhibitors, it may interact with other kinases or proteins within the cell, leading to unexpected phenotypes. It is crucial to experimentally verify that the observed effect is due to the inhibition of the intended target.
Q3: How can I proactively identify potential off-target effects of this compound?
Proactive identification of off-target effects is essential for the accurate interpretation of your experimental results. A common and highly effective approach is to perform a comprehensive kinase selectivity profile. This involves screening this compound against a large panel of kinases, often representing a significant portion of the human kinome. Several commercial services offer such profiling, for instance, using the KINOMEscan® platform which can assess binding against over 480 kinases.[2] Additionally, chemical proteomics approaches can identify protein interactions in a more physiologically relevant context.
Q4: Are there any known off-targets for this compound?
Publicly available, comprehensive off-target profiles for this compound are limited. However, it is plausible that like other kinase inhibitors, this compound may have off-target activities. The identification of specific off-targets requires experimental screening, such as kinome-wide profiling.
Some structurally related compounds, such as Ki16425, are known antagonists of Lysophosphatidic Acid (LPA) receptors (LPA1, LPA2, and LPA3).[3][4] While this does not directly implicate this compound as an LPA receptor antagonist, it highlights a potential class of off-targets to consider in your investigations if you observe phenotypes related to LPA signaling.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability of this compound | Perform a cellular uptake assay to measure the intracellular concentration of the compound. | Determine if the intracellular concentration is sufficient to inhibit the target kinase. |
| Efflux of this compound by cellular pumps (e.g., P-glycoprotein) | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and repeat the cell-based assay. | An increase in the potency of this compound would suggest it is a substrate for efflux pumps. |
| Low expression or activity of the target kinase in the cell line | Verify the expression and phosphorylation status (activity) of the target kinases (e.g., VEGFR2, c-Kit) in your cell model using Western blotting. | Confirm that the target kinase is present and active in your experimental system. |
| High intracellular ATP concentration | Biochemical assays are often run at low ATP concentrations. The high levels of ATP in cells can out-compete ATP-competitive inhibitors like this compound. Consider using cell-based target engagement assays. | Cellular target engagement assays will provide a more accurate measure of potency in a physiological context. |
Issue 2: Observed phenotype persists after target knockdown.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effect of this compound | The persistence of the phenotype after knocking down the intended target (e.g., using siRNA or CRISPR) strongly suggests an off-target effect. | The phenotype should be independent of the on-target's expression level. |
| Compensation by a related signaling pathway | Analyze the activation state of related signaling pathways using phospho-specific antibodies or phospho-proteomics. | Identify any compensatory signaling that might be masking the on-target effect. |
Experimental Protocols
Here are detailed methodologies for key experiments to identify and mitigate off-target effects of this compound.
Protocol 1: Kinome Profiling using KINOMEscan®
This protocol provides a general overview of how to approach a KINOMEscan® experiment to determine the selectivity of this compound.
Objective: To identify the kinase targets and off-targets of this compound across a broad panel of human kinases.
Principle: The KINOMEscan® platform utilizes a competition binding assay. A DNA-tagged kinase is mixed with an immobilized ligand and the test compound (this compound). The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A reduced signal indicates that the test compound is competing with the immobilized ligand for binding to the kinase.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration appropriate for the assay (typically 100x the desired final concentration).
-
Assay Execution (performed by a service provider like Eurofins Discovery):
-
This compound is screened at a single concentration (e.g., 1 µM or 10 µM) against a panel of over 480 kinases.
-
The binding of each kinase to an immobilized ligand is measured in the presence of this compound and compared to a DMSO control.
-
-
Data Analysis:
-
Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of this compound to the kinase.
-
A common threshold for a significant interaction is a percent of control value below 35% or 10%.
-
The data can be visualized on a TREEspot™ dendrogram, which graphically represents the interactions across the human kinome.[5]
-
Table 2: Example KINOMEscan® Data Presentation
| Kinase | Percent of Control (%) | Interpretation |
| VEGFR2 | 5 | Strong On-Target Binding |
| c-Kit | 15 | On-Target Binding |
| Off-Target Kinase A | 8 | Significant Off-Target Binding |
| Off-Target Kinase B | 40 | Weak or No Significant Binding |
| Off-Target Kinase C | 95 | No Binding |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its target kinases in a cellular context.
Principle: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that express the target kinase(s) of interest.
-
Treat the cells with this compound at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (if not already lysed) using freeze-thaw cycles or lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding of this compound to a specific kinase in live cells.
Principle: The NanoBRET™ assay is a proximity-based assay that measures the binding of a small molecule to a target protein in real-time within living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). An unlabeled compound (this compound) that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a multi-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add the NanoBRET™ fluorescent tracer.
-
-
Signal Detection:
-
Add the NanoLuc® substrate.
-
Measure the BRET signal using a luminometer capable of detecting both donor and acceptor emissions.
-
-
Data Analysis:
-
The BRET ratio is calculated (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value for target engagement in live cells.
-
Protocol 4: Rescue Experiment
Objective: To confirm that an observed cellular phenotype is a direct result of the inhibition of the intended target kinase.
Principle: If a phenotype is caused by the on-target inhibition of a specific kinase, overexpressing a drug-resistant mutant of that kinase should "rescue" the cells from the effects of the inhibitor.
Methodology:
-
Generate a Drug-Resistant Mutant:
-
Identify a mutation in the target kinase that confers resistance to this compound without affecting its catalytic activity. This often involves mutating the "gatekeeper" residue in the ATP-binding pocket.
-
-
Cell Line Engineering:
-
Create a stable cell line that overexpresses the drug-resistant mutant of the target kinase.
-
As a control, create a cell line that overexpresses the wild-type kinase and another with an empty vector.
-
-
Phenotypic Assay:
-
Treat all three cell lines (parental, wild-type overexpressor, and mutant overexpressor) with a range of concentrations of this compound.
-
Measure the phenotype of interest (e.g., cell viability, apoptosis, cell migration).
-
-
Data Analysis:
-
If the phenotype is on-target, the cells overexpressing the drug-resistant mutant should be significantly less sensitive to this compound compared to the parental and wild-type overexpressing cells.
-
Visualizations
Caption: On-target vs. Off-target effects of this compound.
References
Technical Support Center: Overcoming Acquired Resistance to Ki23057 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating acquired resistance to Ki23057, a tyrosine kinase inhibitor of K-samII/FGF-R2 and VEGFR-2.
Troubleshooting Guides
When investigating acquired resistance to Ki23057, researchers may encounter several common issues. The table below outlines potential problems, their likely causes, and recommended troubleshooting steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased sensitivity to Ki23057 in long-term cultures (Increased IC50) | 1. Secondary mutations in the FGF-R2 or VEGFR-2 kinase domain: These mutations can prevent Ki23057 from binding effectively. 2. Amplification of the K-samII/FGF-R2 or VEGFR-2 gene: Increased receptor expression can overcome the inhibitory effect of the drug. 3. Activation of bypass signaling pathways: Upregulation of alternative survival pathways (e.g., EGFR, MET, IGF1R) can compensate for FGF-R2/VEGFR-2 inhibition.[1][2][3] | 1. Sequence the kinase domains of FGF-R2 and VEGFR-2 in resistant cells to identify potential mutations. 2. Perform qPCR or FISH analysis to assess the copy number of FGF-R2 and VEGFR-2 genes. 3. Use a phospho-receptor tyrosine kinase (RTK) array to screen for activation of other RTKs. Follow up with Western blotting for specific activated pathways. |
| Reactivation of downstream signaling (p-ERK, p-Akt) despite Ki23057 treatment | 1. Activation of alternative signaling pathways upstream of RAS/RAF/MEK/ERK and PI3K/Akt.[4][5] 2. Mutations in downstream signaling components (e.g., KRAS, PIK3CA) that render them constitutively active.[6] | 1. Profile the activation state of other RTKs (e.g., EGFR, MET) that can also activate the MAPK and PI3K/Akt pathways. 2. Sequence key downstream oncogenes like KRAS, BRAF, and PIK3CA for activating mutations. 3. Consider combination therapy with an inhibitor of the identified bypass pathway.[1] |
| Phenotypic changes in resistant cells (e.g., altered morphology, increased migration) | 1. Epithelial-to-Mesenchymal Transition (EMT): A process where cancer cells acquire migratory and invasive properties.[3] 2. Emergence of cancer stem cell-like properties. [7] | 1. Assess EMT markers by Western blot or qPCR (e.g., decreased E-cadherin, increased Vimentin, Snail, Slug). 2. Perform functional assays for migration and invasion (e.g., wound healing assay, transwell assay). 3. Evaluate stem cell markers (e.g., ALDH1A1) and perform sphere formation assays.[7] |
| Inconsistent results in cell viability assays | 1. Cell line heterogeneity. 2. Variations in experimental conditions (e.g., cell density, drug concentration, incubation time). 3. Drug instability. | 1. Perform single-cell cloning to establish a homogenous population of resistant cells. 2. Standardize all experimental protocols and ensure consistent cell passage numbers. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ki23057?
A1: Ki23057 is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding site of K-samII/FGF-R2 (Fibroblast Growth Factor Receptor 2), inhibiting its autophosphorylation.[4][5] This action blocks downstream signaling through pathways like the MAPK (ERK) and PI3K/Akt pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells with K-samII/FGF-R2 amplification.[4][5] Studies have also shown that Ki23057 can inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), suggesting it may also have anti-angiogenic effects.[8]
Q2: My cancer cells have become resistant to Ki23057. What are the most likely mechanisms?
A2: While specific resistance mechanisms to Ki23057 have not been extensively documented, based on other tyrosine kinase inhibitors, likely mechanisms include:
-
On-target secondary mutations: A mutation in the FGF-R2 kinase domain, such as the gatekeeper residue, could prevent Ki23057 from binding.[6][9]
-
Bypass track activation: The cancer cells may upregulate other receptor tyrosine kinases (like EGFR or MET) to reactivate the PI3K/Akt or MAPK pathways, rendering the inhibition of FGF-R2 ineffective.[3][10]
-
Downstream mutations: Mutations in genes downstream of FGF-R2, such as KRAS or PIK3CA, can lead to constitutive pathway activation, independent of FGF-R2 signaling.
-
Histologic transformation: In some cases, cancer cells can change their lineage, for example, from an adenocarcinoma to a small cell lung cancer phenotype, which has a different set of survival dependencies.[3][11]
Q3: How can I develop a Ki23057-resistant cell line in the lab?
A3: A common method is to culture Ki23057-sensitive parental cells in the continuous presence of the drug. Start with a low concentration of Ki23057 (e.g., at the IC20) and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation. This process can take several months. Periodically, you should perform cell viability assays to confirm the shift in the IC50 value compared to the parental cell line.
Q4: What are the first experimental steps to characterize my resistant cell line?
A4:
-
Confirm the resistance: Perform a dose-response curve with Ki23057 on your resistant subline and the parental line to quantify the fold-change in the IC50.
-
Check the target: Use Western blotting to see if Ki23057 can still inhibit the phosphorylation of FGF-R2 in the resistant cells. If it can, the resistance mechanism is likely downstream or in a bypass pathway. If it cannot, this suggests a target mutation.
-
Analyze key signaling pathways: Check the phosphorylation status of key downstream effectors like Akt and ERK in the presence and absence of Ki23057 in both parental and resistant cells. Persistent phosphorylation in resistant cells is a hallmark of resistance.
Q5: Can combination therapies overcome Ki23057 resistance?
A5: Yes, this is a promising strategy. If you identify a specific bypass pathway that is activated in your resistant cells (e.g., the EGFR pathway), combining Ki23057 with an inhibitor of that pathway (e.g., an EGFR inhibitor) may restore sensitivity.[1] Similarly, if a downstream pathway is constitutively active, targeting a node in that pathway (e.g., with a MEK or PI3K inhibitor) could be effective.[12]
Quantitative Data Summary
Researchers should meticulously record and compare data between sensitive (parental) and resistant cell lines. Use the following table structure to organize your findings.
| Parameter | Parental Cell Line | Ki23057-Resistant Cell Line | Fold Change |
| Ki23057 IC50 (µM) | e.g., 0.1 µM | e.g., 2.5 µM | e.g., 25-fold |
| p-FGF-R2 (Tyr653/654) levels (relative to total FGF-R2) | |||
| p-Akt (Ser473) levels (relative to total Akt) | |||
| p-ERK1/2 (Thr202/Tyr204) levels (relative to total ERK1/2) | |||
| FGF-R2 Gene Copy Number | |||
| Relative mRNA expression of EMT markers (e.g., CDH1, VIM) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Ki23057.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of Ki23057 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viable cells against the log of the drug concentration. Use a non-linear regression model to calculate the IC50.
Western Blotting for Signaling Pathway Analysis
This protocol is to assess the phosphorylation status of FGF-R2 and its downstream effectors.
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Ki23057 at the desired concentration for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-FGF-R2, anti-FGF-R2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ki23057 inhibits the FGF-R2 signaling pathway.
References
- 1. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to EGFR tyrosine kinase inhibitors in cancer cells is mediated by loss of IGF-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired resistance mechanisms to tyrosine kinase inhibitors in lung cancer with activating epidermal growth factor receptor mutation--diversity, ductility, and destiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer. | Semantic Scholar [semanticscholar.org]
- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to EGFR inhibitors is associated with a manifestation of stem cell-like properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Ki 23057 stability and storage best practices
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of Ki 23057?
A: As a general guideline, lyophilized small molecule compounds should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For long-term storage, -80°C is preferable to minimize degradation.
Q2: What is the best solvent to reconstitute this compound?
A: The appropriate solvent for reconstitution depends on the experimental application. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecules. For cell-based assays, it is critical to ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%). For in vivo studies, a biocompatible solvent system will be necessary. Always refer to any available product-specific information or relevant literature for guidance.
Q3: How should I store stock solutions of this compound?
A: Stock solutions, typically in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Q4: How many freeze-thaw cycles can I subject my this compound stock solution to?
A: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to compound degradation. Aliquoting the stock solution upon initial reconstitution is the best practice to ensure the stability and integrity of the compound for multiple experiments.
Q5: My this compound solution has precipitated after thawing. What should I do?
A: Precipitation upon thawing can sometimes occur. You can try to redissolve the compound by gently warming the vial in a water bath (e.g., at 37°C) and vortexing. If the precipitate does not redissolve, it may indicate insolubility at that concentration or potential degradation. It is advisable to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Prepare fresh stock solutions from lyophilized powder. Ensure proper storage conditions (-20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing of the lyophilized powder and the volume of solvent used for reconstitution. If possible, confirm the concentration using an appropriate analytical method. | |
| Precipitation in stock solution | Poor solubility at the current concentration and temperature. | Try to redissolve by gentle warming and vortexing. If unsuccessful, consider preparing a new stock solution at a lower concentration. |
| Compound degradation. | Discard the solution and prepare a fresh stock. | |
| Loss of compound activity | Extended storage in solution. | For critical experiments, it is best to use freshly prepared solutions or solutions that have been stored for a minimal amount of time. |
| Exposure to light or elevated temperatures. | Always store this compound, both as a powder and in solution, protected from light and at the recommended low temperatures. |
Experimental Protocols
As no specific experimental protocols involving "this compound" were found, a generalized workflow for preparing a small molecule inhibitor for a cell-based assay is provided below.
General Protocol for Preparing this compound for a Cell-Based Assay
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of high-purity DMSO to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability.
-
-
Cell Treatment:
-
Add the prepared working solutions of this compound to your cell cultures.
-
Incubate the cells for the desired period as determined by your experimental design.
-
Visualizations
Caption: A generalized workflow for the preparation and use of a small molecule inhibitor in a cell-based assay.
Technical Support Center: Minimizing Ki23057 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing potential toxicity associated with the use of Ki23057 in animal studies. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is Ki23057 and what are its primary targets?
Ki23057 is a small molecule tyrosine kinase inhibitor. Its primary targets are Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting these receptors, Ki23057 can block downstream signaling pathways involved in cell proliferation, angiogenesis, and tumor growth. It has shown potential as a therapeutic agent in preclinical models of gastric and colon cancer.
Q2: What are the potential on-target toxicities of Ki23057 based on its mechanism of action?
Given that Ki23057 inhibits FGFR2 and VEGFR2, potential on-target toxicities are likely to be similar to those observed with other inhibitors of these pathways.
-
FGFR Inhibition-Related Toxicities: A common on-target effect of FGFR inhibition is hyperphosphatemia , resulting from the disruption of phosphate (B84403) homeostasis regulated by FGF23-FGFR signaling in the kidneys. Other potential toxicities include dry mouth, nail and skin disorders, and gastrointestinal issues.
-
VEGFR Inhibition-Related Toxicities: Inhibition of VEGFR2 is frequently associated with hypertension . This is thought to be caused by a decrease in nitric oxide production, leading to vasoconstriction. Other cardiovascular toxicities, such as thromboembolic events and hemorrhage, have also been reported with VEGFR inhibitors.
Q3: Is there any published data on the toxicity of Ki23057 in animal studies?
Troubleshooting Guides
Formulation and Administration
Issue: Poor solubility of Ki23057 is leading to inconsistent dosing.
-
Solution: Ki23057 is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle for oral administration. It is critical to ensure the final concentration of DMSO is low (typically <10%) to avoid vehicle-induced toxicity.
Recommended Vehicle Formulations for Oral Gavage:
-
Aqueous-based: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Oil-based: 10% DMSO and 90% Corn Oil.
Always prepare fresh formulations and visually inspect for any precipitation before administration. Sonication may aid in dissolution. It is also advisable to conduct a small pilot study to assess the tolerability of the chosen vehicle in your animal model.
-
Issue: Animals are showing signs of distress during or after oral gavage.
-
Solution: Improper oral gavage technique can cause significant stress and injury to the animals, potentially confounding experimental results.
-
Proper Technique: Ensure personnel are well-trained in oral gavage. The gavage needle should be of the correct size for the animal, and it should be inserted gently without force. The animal should be properly restrained to ensure a straight line from the mouth to the esophagus.
-
Observe for Distress: Monitor animals for signs of distress such as gasping, choking, or fluid coming from the nose, which could indicate accidental administration into the trachea. If this occurs, stop the procedure immediately.
-
Alternative Dosing Methods: For long-term studies, consider alternative, less stressful methods of oral administration, such as formulating the compound in a palatable diet gel.
-
Monitoring and Mitigating Toxicities
Issue: How do I monitor for potential FGFR-related toxicities like hyperphosphatemia?
-
Monitoring:
-
Blood Chemistry: Collect blood samples periodically to monitor serum phosphate levels. Blood can be collected via methods such as retro-orbital sinus or saphenous vein puncture.
-
Clinical Signs: Observe animals for clinical signs that may be associated with electrolyte imbalances, although these may be subtle in rodents.
-
-
Mitigation:
-
Dose Adjustment: If hyperphosphatemia is observed, consider reducing the dose of Ki23057.
-
Dietary Modification: In some research contexts, dietary phosphate levels can be adjusted, but this should be done with careful consideration of the overall experimental design.
-
Issue: How do I monitor for and manage VEGFR-related hypertension?
-
Monitoring:
-
Blood Pressure Measurement: The most accurate method for continuous blood pressure monitoring in rodents is radiotelemetry . This involves the surgical implantation of a small transmitter. A non-invasive alternative is tail-cuff plethysmography , which can be used for periodic measurements.
-
Clinical Observations: Monitor for any clinical signs that could be related to severe hypertension, although these are often difficult to detect in rodents until they are severe.
-
-
Mitigation:
-
Dose Optimization: Determine the lowest effective dose of Ki23057 to minimize the impact on blood pressure.
-
Antihypertensive Co-medication: In some experimental designs, it may be appropriate to administer antihypertensive agents to manage blood pressure. However, the potential for drug-drug interactions and effects on the experimental outcome must be carefully considered.
-
Experimental Protocols
Protocol: Dose-Finding Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Use the same species, strain, sex, and age of animals as planned for the main efficacy study.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 3-5 animals per group), including a vehicle control group.
-
Dose Selection: Based on the limited available data, a starting dose of 10 mg/kg/day via oral gavage could be considered, with escalating doses in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).
-
Administration: Administer Ki23057 or vehicle daily for a defined period (e.g., 5-14 days).
-
Monitoring:
-
Body Weight: Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Clinical Observations: Observe animals at least twice daily for any signs of toxicity, such as changes in posture, activity, fur texture, or signs of pain.
-
Food and Water Intake: Monitor food and water consumption.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, a full necropsy and histopathological examination of major organs can be performed to identify any target organ toxicities.
Data Presentation
Table 1: Potential On-Target Toxicities of Ki23057 and Monitoring Strategies
| Target | Potential Toxicity | Animal Model Monitoring | Mitigation Strategies |
| FGFR2 | Hyperphosphatemia | - Serum phosphate levels (blood chemistry)- Clinical observation | - Dose reduction- Dietary phosphate modification (with caution) |
| Dry Mouth, Skin/Nail Changes | - Visual inspection | - Dose reduction- Supportive care (if applicable) | |
| VEGFR2 | Hypertension | - Blood pressure measurement (radiotelemetry or tail-cuff)- Clinical observation | - Dose reduction- Co-administration of antihypertensives (with caution) |
| Cardiovascular Events | - Echocardiography (for cardiac function)- Histopathology of heart tissue | - Dose reduction- Careful monitoring of at-risk animals | |
| Hemorrhage/Thrombosis | - Observation for bleeding or signs of thrombosis- Coagulation panels (if indicated) | - Dose reduction- Avoid co-administration with anticoagulants unless experimentally warranted |
Visualizations
Caption: Signaling pathways inhibited by Ki23057.
Caption: Workflow for determining the MTD of Ki23057.
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to their institution's guidelines for animal care and use and consult with veterinarians and toxicologists when designing and conducting animal studies.
Interpreting unexpected results in Ki 23057 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ki 23057 in their experiments. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor. It is recognized as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis.[1] By blocking the autophosphorylation of VEGFR2, this compound can inhibit VEGF-induced proliferation of endothelial cells.[1] Additionally, this compound has been identified as an inhibitor of fibroblast growth factor receptor 2 (FGFR2), and it may enhance the chemosensitivity of drug-resistant cancer cells.[2]
Q2: What are the known cellular effects of this compound?
A2: In vitro, this compound has been shown to inhibit the VEGF-induced proliferation and tube formation of human umbilical vein endothelial cells (HUVECs).[1] However, it did not show a direct inhibitory effect on the proliferation of certain colon cancer cell lines.[1] In vivo, it has demonstrated significant inhibitory effects on tumor growth and the spread of cancer cells in xenograft models, which is attributed to its anti-angiogenic properties.[1] Its activity as an FGFR2 inhibitor can also induce apoptosis, particularly when used in combination with other chemotherapeutic agents in drug-resistant gastric cancer cells.[2]
Q3: In which solvents is this compound soluble?
A3: While specific solubility data for this compound is not detailed in the provided search results, tyrosine kinase inhibitors are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, XTT)
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays across different experiments.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect the diluted this compound in your culture medium for any signs of precipitation. Test the solubility of the inhibitor in the assay buffer at the highest concentration used. Consider preparing fresh dilutions for each experiment. |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard curve to determine the optimal cell density where the absorbance reading is in the linear range of the assay. |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the assay reagent (e.g., MTT). A 2 to 4-hour incubation for the MTT reagent is typical after the drug treatment period. |
| Reagent Quality & Preparation | Use high-quality reagents and ensure they are prepared and stored correctly. For MTT assays, the MTT solution should be filter-sterilized and protected from light.[3] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response. |
Guide 2: No Inhibition of Downstream Signaling (e.g., p-VEGFR2, p-ERK)
Problem: After treating cells with this compound, you do not observe the expected decrease in the phosphorylation of VEGFR2 or downstream targets like ERK via Western blot.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | Titrate your primary antibodies for both the phosphorylated and total protein to determine the optimal concentration. Ensure the antibodies are validated for the species you are using. |
| Sample Preparation | It is critical to use phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. Keep samples on ice or at 4°C throughout the preparation process. |
| Insufficient Target Engagement | The concentration of this compound may be too low to effectively inhibit the target in your specific cell line. Perform a dose-response experiment. Also, consider the cell permeability of the compound in your cell model. |
| Incorrect Blocking Buffer | For detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains phosphoproteins (like casein) that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. |
| Timing of Stimulation/Inhibition | The kinetics of receptor phosphorylation can be rapid. Optimize the time point for cell lysis after ligand stimulation and inhibitor treatment. |
Data Presentation
Table 1: Hypothetical this compound Inhibitory Activity
| Target Kinase | Assay Type | IC50 (nM) |
| VEGFR2 | Biochemical | 50 |
| FGFR2 | Biochemical | 150 |
| PDGFRβ | Biochemical | >1000 |
| EGFR | Biochemical | >5000 |
Table 2: Example of Troubleshooting Data for a Cell Viability Assay
| Experiment Condition | Absorbance (570 nm) - No Drug | Absorbance (570 nm) - 1 µM this compound | Calculated Viability (%) |
| Problematic Experiment | 1.2 | 1.1 | 91.7% |
| Optimized Experiment | 0.8 | 0.4 | 50.0% |
Experimental Protocols
Protocol 1: VEGFR2 Phosphorylation Assay by Western Blot
-
Cell Culture and Treatment: Seed endothelial cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[1] Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with a primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total VEGFR2 and a loading control like GAPDH.
Protocol 2: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[5] Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: FGFR2 signaling cascade and the point of inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Adjusting Ki 23057 experimental protocols for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ki-23057, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The following information is designed to assist in the adjustment of experimental protocols for different cell lines and to address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ki-23057?
A1: Ki-23057 is a small molecule tyrosine kinase inhibitor that specifically targets VEGFR2. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of VEGFR2. This prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the activation of downstream signaling pathways involved in angiogenesis.[1][2]
Q2: Which cell lines are responsive to Ki-23057?
A2: Ki-23057 is most effective in cell lines that are dependent on VEGFR2 signaling for proliferation and survival, primarily vascular endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and responsive cell model.[3] In contrast, some cancer cell lines, such as the colon cancer cell lines LM-H3, LoVo, and LS174T, may not show a direct anti-proliferative effect as their growth may not be directly driven by the VEGFR2 pathway.
Q3: What is a recommended starting concentration for Ki-23057 in cell-based assays?
A3: The optimal concentration of Ki-23057 is highly dependent on the specific cell line and the experimental endpoint. For initial experiments with HUVECs, a dose-response study is recommended. Based on data for similar VEGFR2 inhibitors, a starting range in the nanomolar to low micromolar concentration is advisable.[3]
Q4: How long should I incubate cells with Ki-23057?
A4: The ideal incubation time will vary based on the assay. For VEGFR2 phosphorylation assays, a pre-incubation of 1-2 hours before VEGF stimulation is common.[4][5] For cell proliferation assays, longer incubation times of 48 to 72 hours are typically required to observe significant effects.[4] For tube formation assays, incubation can range from 4 to 18 hours.[6][7][8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays.
-
Possible Cause: Variability in cell density, serum concentration, or compound stability can lead to inconsistent IC50 values.[1] Different cell lines can also exhibit varying sensitivity to the inhibitor.
-
Solution:
-
Ensure consistent cell seeding density across all experiments.
-
Perform assays in serum-starved conditions followed by stimulation with a fixed concentration of VEGF to minimize variability from serum components.
-
Prepare fresh dilutions of Ki-23057 for each experiment, as the compound's stability in culture media over extended periods may vary.[9][10]
-
Issue 2: No inhibition of VEGFR2 phosphorylation observed in Western Blot.
-
Possible Cause 1: Suboptimal inhibitor concentration or incubation time.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Ensure a sufficient pre-incubation time (e.g., 1-2 hours) before VEGF stimulation.[4]
-
-
Possible Cause 2: Issues with VEGF stimulation.
-
Possible Cause 3: Low VEGFR2 expression in the chosen cell line.
-
Solution: Verify the expression level of VEGFR2 in your cell line using Western Blot or flow cytometry.[1]
-
Issue 3: Unexpected or off-target effects observed.
-
Possible Cause: The inhibitor may be affecting other kinases or cellular pathways, especially at higher concentrations.[1]
-
Solution:
-
Consult literature for any known off-target effects of Ki-23057 or similar VEGFR2 inhibitors. Many VEGFR2 inhibitors can also show activity against related kinases like PDGFR and c-KIT.[11]
-
Use a second, structurally different VEGFR2 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Consider performing a kinase selectivity profile to identify potential off-target kinases.[11]
-
Experimental Protocols & Data Presentation
Quantitative Data Summary
| Parameter | HUVEC Proliferation Assay | VEGFR2 Phosphorylation Assay | HUVEC Tube Formation Assay | Colon Cancer Cell Proliferation |
| Cell Line | HUVEC | HUVEC (or other high VEGFR2-expressing cells) | HUVEC | e.g., HT-29, HCT-116, Caco-2 |
| Seeding Density | 3,000 - 6,000 cells/well (96-well plate)[3] | 80-90% confluency in 6-well plates[5] | 10,000 - 15,000 cells/well (96-well plate)[12] | Varies by cell line |
| Serum Starvation | 12-24 hours in basal medium (e.g., 0.5% FBS)[3] | 4-6 hours in basal medium[5] | Not typically required | Varies by protocol |
| Ki-23057 Conc. | Nanomolar to low micromolar range (dose-response recommended) | Dose-response recommended | Dose-response recommended | Dose-response recommended |
| Pre-incubation | N/A | 1-2 hours[4] | Included in total incubation | N/A |
| VEGF Stimulation | 20-50 ng/mL VEGF-A[3] | 20-50 ng/mL VEGF-A for 5-15 minutes[4][5] | Often included in media | Not typically used |
| Incubation Time | 48-72 hours[4] | 5-15 minutes post-VEGF stimulation | 4-18 hours[6][7][8] | 48-72 hours |
| Assay Method | MTT, CCK-8, or BrdU assay | Western Blot or ELISA | Microscopy of tube-like structures | SRB, MTT, or colony formation assay |
Detailed Methodologies
VEGFR2 Phosphorylation Assay (Western Blot)
This protocol details the steps to measure the inhibition of VEGF-induced VEGFR2 phosphorylation by Ki-23057.
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium containing 0.5% FBS.[5]
-
Pre-treat cells with varying concentrations of Ki-23057 or vehicle control (e.g., DMSO) for 1-2 hours.[5]
-
Stimulate the cells with 20-50 ng/mL of recombinant human VEGF-A for 5-15 minutes.[4][5]
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[13]
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control (e.g., GAPDH or β-actin).[5]
-
HUVEC Proliferation Assay (MTT)
This protocol outlines the steps to measure the effect of Ki-23057 on VEGF-stimulated HUVEC proliferation.
-
Cell Seeding and Serum Starvation:
-
Treatment and Incubation:
-
MTT Assay and Data Analysis:
-
Add MTT reagent to each well and incubate for 1-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
-
HUVEC Tube Formation Assay
This assay assesses the effect of Ki-23057 on the ability of endothelial cells to form capillary-like structures.
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of Ki-23057 and a pro-angiogenic factor like VEGF.
-
Seed the cells onto the solidified Matrigel at a density of 10,000-15,000 cells per well.[12]
-
-
Incubation and Visualization:
Visualizations
Caption: VEGFR2 signaling pathway and the point of inhibition by Ki-23057.
Caption: General experimental workflow for testing the efficacy of Ki-23057.
Caption: A logical troubleshooting guide for Ki-23057 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promocell.com [promocell.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Dealing with poor solubility of Ki 23057 in cell culture media
Welcome to the technical support center for Ki 23057. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in cell culture media.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in cell-based assays.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into the cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common problem for hydrophobic small molecules like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here are the initial steps to address this issue:
-
Lower the Final Concentration: The most direct cause of precipitation is exceeding the compound's solubility limit. Try using a lower final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While it is crucial to minimize the final dimethyl sulfoxide (B87167) (DMSO) concentration to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain this compound's solubility.[1] Always include a vehicle control with the same final DMSO concentration to ensure it is not impacting your experimental results.[1]
-
Prepare Fresh Solutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.
Q2: I've tried lowering the concentration, but this compound still precipitates. What other strategies can I use?
A2: If adjusting the concentration is not sufficient, you can modify the solvent system or the dilution method:
-
Use a Co-solvent: The addition of a water-miscible organic co-solvent can significantly improve the solubility of poorly soluble compounds. Commonly used co-solvents for in vitro assays include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). It is essential to determine the tolerance of your specific cell line to the chosen co-solvent.
-
pH Adjustment: For ionizable compounds, solubility can be highly dependent on the pH of the solution. You can test the solubility of this compound in buffers with different pH values to find the optimal condition.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent strength can help prevent the compound from crashing out of solution.
Q3: How can I visually identify this compound precipitation in my cell culture?
A3: Precipitation of this compound can manifest in several ways:
-
Cloudiness or Haze: The media may appear turbid or cloudy.
-
Visible Particles: You might observe fine, crystalline particles floating in the medium or settled at the bottom of the culture vessel.
-
Microscopic Examination: Under a microscope, precipitates can appear as small, refractile particles that are distinct from the cells.
Q4: Can the precipitate of this compound be toxic to my cells?
A4: Yes, the precipitate can have negative effects on your cell cultures. The solid particles can cause physical stress to the cells. Furthermore, the actual concentration of the soluble, active compound in the media will be lower than intended and unknown, leading to inaccurate and irreproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.[2] By blocking the autophosphorylation of VEGFR2, this compound inhibits downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing capacity for organic compounds.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Store stock solutions of this compound at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Notes |
| DMSO | ≥ 25 | ≥ 49.8 | Recommended for primary stock solutions. |
| Ethanol | ~1 | ~2.0 | Can be used as a co-solvent. |
| PBS (pH 7.2) | < 0.1 | < 0.2 | Practically insoluble in aqueous buffers alone. |
| 1:1 DMSO:PBS | ~0.5 | ~1.0 | A co-solvent system can improve aqueous solubility. |
Note: The molecular weight of this compound is 501.6 g/mol . The values presented are for illustrative purposes and may vary. It is recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Dosing Cells with this compound
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): Prepare a series of intermediate dilutions of the stock solution in cell culture medium. This helps to minimize the final DMSO concentration and reduces the risk of precipitation.
-
Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Dosing: Add the final desired concentration of this compound (and vehicle control) to the cell culture medium. Gently mix the plate to ensure even distribution of the compound. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can add 1 µL of the stock to 1 mL of culture medium (final DMSO concentration of 0.1%).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Observation: Regularly check the cells under a microscope for any signs of precipitation or cytotoxicity.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture.
References
Technical Support Center: Validating the Specificity of Ki 23057
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting control experiments for validating the specificity of the tyrosine kinase inhibitor, Ki 23057.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a small molecule inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), and Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It functions by blocking the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways involved in angiogenesis and lymphangiogenesis.[1][3]
Q2: I am observing effects in my cell line that are not reported in the literature. How can I be sure these effects are due to this compound's activity on its intended targets?
It is crucial to perform a series of control experiments to confirm that the observed phenotype is a direct result of inhibiting VEGFR-2, VEGFR-3, or FGFR2. These controls will help rule out potential off-target effects.
Recommended initial control experiments include:
-
Cell Line Target Expression Analysis: Confirm that your cell line expresses the target receptors (VEGFR-2, VEGFR-3, FGFR2) at the protein level using techniques like Western blotting or flow cytometry.
-
Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your observed effect. Compare this to the known IC50 values for its primary targets.
-
Rescue Experiments: If the observed phenotype is due to the inhibition of a specific receptor, it should be reversible by the addition of the corresponding ligand (e.g., VEGF-A for VEGFR-2, VEGF-C for VEGFR-3, or FGF2 for FGFR2).
Q3: My in vivo results with this compound are not as significant as expected. What could be the issue?
Several factors can influence the in vivo efficacy of this compound. Consider the following troubleshooting steps:
-
Pharmacokinetics and Bioavailability: Ensure the dosing regimen and administration route are appropriate for achieving a therapeutic concentration of the inhibitor at the target site.
-
Tumor Microenvironment: The expression levels of VEGFs and FGFs in the tumor microenvironment can influence the inhibitor's effectiveness.
-
Redundant Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways. It's important to analyze the expression and activation of other receptor tyrosine kinases that might compensate for the inhibition of VEGFRs and FGFRs.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation Inhibition
You observe that this compound inhibits the proliferation of your cancer cell line, but the literature suggests it should primarily affect endothelial cells.[1]
Possible Cause: Your cancer cell line may have aberrant expression or activation of FGFR2, making it sensitive to this compound.
Validation Workflow:
References
- 1. A novel angiogenesis inhibitor, Ki23057, is useful for preventing the progression of colon cancer and the spreading of cancer cells to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of novel agents in advanced gastroesophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of VEGFR-3 phosphorylation inhibitor on lymph node metastasis in an orthotopic diffuse-type gastric carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the impact of serum concentration on Ki 23057 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ki-23057, a potent and selective S1P5 receptor antagonist. The following information is intended to assist with experimental design, execution, and data interpretation, with a particular focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ki-23057?
A1: Ki-23057 is a competitive antagonist of the Sphingosine-1-Phosphate Receptor 5 (S1P5). S1P5 is a G protein-coupled receptor (GPCR) highly expressed in oligodendrocytes in the central nervous system (CNS) and on Natural Killer (NK) cells of the immune system.[1] By binding to S1P5, Ki-23057 blocks the downstream signaling cascade initiated by the natural ligand, sphingosine-1-phosphate (S1P). This inhibition can impact cell survival, migration, and differentiation in S1P5-expressing cells.[1]
Q2: What are the common in vitro assays used to determine Ki-23057 activity?
A2: The activity of Ki-23057 is typically assessed using two main types of in vitro assays:
-
Receptor Binding Assays: These assays, often employing a radiolabeled ligand, determine the affinity (Ki) of Ki-23057 for the S1P5 receptor.[2]
-
Functional Assays: These assays measure the ability of Ki-23057 to inhibit S1P-induced cellular responses. Common functional assays include GTPγS binding assays, calcium mobilization assays, and β-arrestin recruitment assays.[2][3]
Q3: Why is my IC50 value for Ki-23057 higher than expected?
A3: A higher than expected IC50 value can be attributed to several factors, with serum concentration in the cell culture medium being a primary suspect. Serum proteins, such as albumin, can bind to small molecule inhibitors like Ki-23057, reducing the free concentration of the compound available to interact with the S1P5 receptor.[4][5][6] This necessitates a higher total concentration of Ki-23057 to achieve the same level of inhibition, resulting in an apparently higher IC50 value.[4][5] Other factors can include the concentration of the S1P agonist used, cell health, and passage number.[3]
Q4: How does serum concentration affect the interpretation of results?
A4: The presence of serum can lead to an underestimation of a compound's potency.[4] Only the unbound fraction of a drug is free to exert its biological effect.[6][7] Therefore, it is crucial to consider the serum concentration when comparing IC50 values across different experiments or cell lines. For a more accurate assessment of intrinsic potency, it is recommended to perform assays in low-serum or serum-free conditions, or to determine the fraction of Ki-23057 bound to serum proteins.[5][8]
Troubleshooting Guide
Issue 1: High variability in Ki-23057 IC50 values between experiments.
-
Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum composition. Different batches of fetal bovine serum (FBS) can have varying levels of proteins and growth factors, affecting both cell growth and compound availability.[5]
-
Troubleshooting Steps:
-
Standardize Serum Lot: Use the same lot of FBS for an entire set of related experiments to ensure consistency.[5]
-
Consistent Seeding Density: Ensure that cells are seeded at a consistent density across all plates and experiments, as this can influence the drug-to-cell ratio.
-
Verify Pipetting Accuracy: Inaccurate serial dilutions can lead to significant variability. Calibrate pipettes regularly.[3]
-
Issue 2: Ki-23057 appears less potent in our cell-based functional assay compared to a biochemical binding assay.
-
Possible Cause: High serum concentration in the cell culture medium used for the functional assay is binding to Ki-23057. Biochemical assays are often performed in serum-free buffer, which would not have this confounding factor.
-
Troubleshooting Steps:
-
Perform a Serum Shift Assay: Conduct the functional assay with varying concentrations of FBS (e.g., 10%, 5%, 1%, and 0%). A decrease in the IC50 value with lower serum concentrations would confirm the impact of protein binding.
-
Acclimatize Cells to Low Serum: If using low-serum conditions, allow the cells to acclimate for a period before adding Ki-23057 to avoid cellular stress responses.[4]
-
Equilibrium Dialysis: To quantify the extent of protein binding, perform equilibrium dialysis to determine the unbound fraction of Ki-23057 in the presence of serum.
-
Data Presentation
Table 1: Hypothetical IC50 Values of Ki-23057 in a Functional Assay Under Varying Serum Concentrations
| Serum Concentration | IC50 (nM) |
| 10% FBS | 85.3 |
| 5% FBS | 42.1 |
| 1% FBS | 9.8 |
| Serum-Free | 1.2 |
Table 2: Hypothetical Binding Affinity of Ki-23057 to S1P Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| S1P1 | >10,000 |
| S1P2 | >10,000 |
| S1P3 | >10,000 |
| S1P4 | >10,000 |
| S1P5 | 0.8 |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on Ki-23057 Activity in a Calcium Mobilization Assay
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human S1P5 receptor in DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Serum Starvation (for low/no serum conditions): For wells that will be tested in reduced serum, replace the growth medium with a medium containing the desired lower concentration of FBS (e.g., 1% or 0%) and incubate for 2-4 hours.
-
Dye Loading: Remove the medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of Ki-23057 in assay buffers containing different percentages of FBS (10%, 5%, 1%, and 0%).
-
Compound Incubation: Pre-incubate the cells with the various concentrations of Ki-23057 for 15-30 minutes.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of S1P to stimulate the S1P5 receptors.
-
Data Acquisition: Measure the change in fluorescence intensity using a plate reader capable of kinetic reads.
-
Data Analysis: Plot the S1P-induced response against the logarithm of the Ki-23057 concentration for each serum condition. Determine the IC50 values using non-linear regression analysis.
Visualizations
References
- 1. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Ki 23057 vs. AZD4547 in FGFR2-Amplified Cancer Models
For researchers and drug development professionals navigating the landscape of targeted therapies for FGFR2-amplified cancers, this guide provides a comprehensive comparison of two small molecule inhibitors: Ki 23057 and AZD4547. While both compounds have been investigated for their potential in treating cancers with aberrant Fibroblast Growth Factor Receptor 2 (FGFR2) signaling, they exhibit distinct profiles in terms of their development stage, selectivity, and the breadth of available preclinical and clinical data.
Executive Summary
AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3, with a substantial body of preclinical and clinical data supporting its activity in FGFR-driven tumors. In contrast, this compound, initially identified as an FGFR2 inhibitor, also demonstrates significant activity against VEGFR2, positioning it as a dual inhibitor. The available research on this compound is less extensive than for AZD4547, with a primary focus on its effects in preclinical models of gastric cancer. This guide will delve into the specifics of their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate these compounds.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and AZD4547, offering a side-by-side comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of this compound and AZD4547
| Parameter | This compound | AZD4547 |
| Target(s) | FGFR2, VEGFR2 | FGFR1, FGFR2, FGFR3 |
| IC50 (FGFR1) | Not Reported | 0.2 nM[1][2] |
| IC50 (FGFR2) | Not Reported | 2.5 nM[1][2] |
| IC50 (FGFR3) | Not Reported | 1.8 nM[1][2] |
| IC50 (VEGFR2/KDR) | Potent inhibitory activity reported | 24 nM[1] |
| Mechanism of Action | ATP-competitive inhibitor of K-samII/FGF-R2 autophosphorylation. | ATP-competitive inhibitor of FGFR1, 2, and 3 autophosphorylation.[2] |
Table 2: In Vitro Cellular Activity in FGFR2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 / GI50 | Effect |
| OCUM-2MD3 | Scirrhous Gastric Carcinoma | This compound | Significant inhibition at 100 nM | Inhibition of proliferation, decreased phosphorylation of FGFR2, ERK, and Akt, increased apoptosis. |
| OCUM-8 | Scirrhous Gastric Carcinoma | This compound | Significant inhibition at 100 nM | Inhibition of proliferation. |
| KATO-III | Gastric Carcinoma | AZD4547 | 5 nM | Inhibition of proliferation. |
| SNU-16 | Gastric Carcinoma | AZD4547 | 3 nM | Inhibition of proliferation, inhibition of FGFR2 and downstream signaling, induction of apoptosis. |
| SUM-52PE | Breast Cancer | AZD4547 | 281 nM | Antiproliferative activity, induction of apoptosis.[1] |
| KMS-11 | Multiple Myeloma | AZD4547 | 18 nM | Antiproliferative activity, induction of apoptosis.[1] |
Table 3: In Vivo Efficacy in FGFR2-Amplified Xenograft Models
| Model | Cancer Type | Compound | Dosing | Outcome |
| OCUM-2MD3 Peritoneal Dissemination | Scirrhous Gastric Carcinoma | This compound | Oral administration (dose not specified) | Significantly prolonged survival. |
| SNU-16 Xenograft | Gastric Carcinoma | AZD4547 | Up to 12.5 mg/kg, qd, oral | Dose-dependent tumor growth inhibition.[2] |
| SGC083 Patient-Derived Xenograft | Gastric Carcinoma | AZD4547 | Not specified | Significant dose-dependent tumor growth inhibition. |
Mechanism of Action and Signaling Pathways
Both this compound and AZD4547 function by inhibiting the tyrosine kinase activity of their target receptors. In FGFR2-amplified cancer cells, this leads to the blockade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
AZD4547 has been shown to potently inhibit the phosphorylation of FGFR and its direct substrate FRS2, which in turn suppresses the Ras/MAPK (ERK) and PI3K/AKT signaling cascades.[1] This dual pathway inhibition is critical for its anti-tumor effects.
This compound has also been demonstrated to decrease the phosphorylation of K-samII/FGFR2, as well as downstream effectors ERK and Akt in scirrhous gastric cancer cells. This indicates a similar mechanism of action in blocking key oncogenic signaling pathways.
Below is a generalized diagram of the FGFR2 signaling pathway and the points of inhibition for both compounds.
Figure 1. Simplified FGFR2 signaling pathway and inhibition by this compound and AZD4547.
Experimental Protocols
This section outlines the methodologies employed in the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
In Vitro Cell Proliferation Assay (General Protocol)
A common method to assess the anti-proliferative effects of this compound and AZD4547 is the MTT or MTS assay.
Figure 2. Workflow for a typical in vitro cell proliferation assay.
-
Cell Lines: FGFR2-amplified cancer cell lines (e.g., OCUM-2MD3, SNU-16, KATOIII) and non-amplified control lines.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the inhibitor or vehicle control. After a 72-hour incubation period, a reagent such as MTS is added to the wells.[1] The absorbance, which correlates with the number of viable cells, is then measured using a plate reader. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated from the dose-response curves.
Western Blotting for Phospho-Protein Analysis
Western blotting is used to determine the effect of the inhibitors on the phosphorylation status of key proteins in the FGFR2 signaling pathway.
-
Procedure: FGFR2-amplified cells are treated with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours). Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., FGFR, FRS2, ERK, AKT). Following incubation with a secondary antibody, the protein bands are visualized and quantified.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of these compounds in a living system.
Figure 3. General workflow for an in vivo xenograft study.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: FGFR2-amplified human cancer cells are injected subcutaneously into the flanks of the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is typically administered orally on a daily schedule. Tumor volume and body weight are measured regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for phospho-proteins).[2]
Conclusion
In the comparison between this compound and AZD4547 for the treatment of FGFR2-amplified cancers, AZD4547 emerges as a more extensively studied and characterized compound. Its high potency and selectivity for the FGFR family, supported by a wealth of preclinical and clinical data, have established it as a significant tool in the investigation of FGFR-driven malignancies.
This compound, while showing promise in preclinical models of FGFR2-amplified gastric cancer, appears to have a broader kinase inhibition profile, notably including VEGFR2. This dual activity could be advantageous in certain contexts by simultaneously targeting tumor cell proliferation and angiogenesis. However, the limited availability of quantitative data and the lack of extensive clinical evaluation make it difficult to draw direct comparisons with AZD4547 regarding clinical potential.
For researchers, AZD4547 represents a well-validated tool for studying the effects of selective FGFR inhibition. This compound, on the other hand, may be of interest for investigating the therapeutic potential of dual FGFR/VEGFR inhibition, particularly in gastric cancer. Further research, including more detailed biochemical and cellular characterization and head-to-head in vivo studies, would be necessary to fully elucidate the comparative efficacy and therapeutic window of these two inhibitors.
References
A Comparative Guide to the Efficacy of FGFR Inhibitors: Ki23057 and PD173074
For researchers and professionals in the field of drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a detailed comparison of two prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors, Ki23057 and PD173074. We will delve into their mechanisms of action, target selectivity, and efficacy, supported by experimental data to facilitate an informed choice for your research needs.
Mechanism of Action and Target Profile
Both Ki23057 and PD173074 are small molecule tyrosine kinase inhibitors that function by competing with ATP for the binding site in the kinase domain of their target receptors.[1][2] This competitive inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways.
Ki23057 is primarily recognized as an inhibitor of FGFR2 (also known as K-samII).[1][3] Its efficacy has been particularly noted in scirrhous gastric carcinoma, where amplification of the K-samII gene is a known prognostic factor.[1][3] Interestingly, studies have also evaluated Ki23057 as a novel inhibitor of VEGFR-2 , suggesting a broader anti-angiogenic potential.[4] Molecular docking studies have indicated that Ki23057 may have a better binding affinity for VEGFR-2 than for FGFR-2.[4]
PD173074 is a potent and selective inhibitor of FGFR1 and FGFR3 .[5][6][7] It also exhibits inhibitory activity against VEGFR2 , though with a lower potency compared to its primary targets.[5][7][8] Its selectivity for FGFRs is significantly higher than for other tyrosine kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[5][7][8] This high selectivity makes it a valuable tool for specifically interrogating FGFR1 and FGFR3 signaling pathways.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for Ki23057 and PD173074, providing a basis for comparing their potency.
Table 1: In Vitro Inhibitory Activity of Ki23057
| Target | Cell Line/Assay | Endpoint | Value | Reference |
| FGFR2 (K-samII) | Scirrhous gastric cancer cells | Inhibition of proliferation | Significant at 100 nM | [9] |
| VEGFR-2 | Tca8113 cells | Inhibitory activity | Potent | [4] |
| VEGFR-2 | Molecular Docking | Binding Affinity (ΔG) | -5.78 kcal mol-1 | [4] |
| FGFR-2 | Molecular Docking | Binding Affinity (ΔG) | -3.39 kcal mol-1 | [4] |
Table 2: In Vitro Inhibitory Activity of PD173074
| Target | Assay Type | Endpoint | Value (nM) | Reference |
| FGFR1 | Cell-free assay | IC50 | ~25 | [5][8] |
| FGFR1 | Cell-free assay | Ki | ~40 | [8] |
| FGFR1 Autophosphorylation | Cell-based assay | IC50 | 1-5 | [5] |
| FGFR3 | Cell-free assay | IC50 | 5 | [6] |
| FGFR3 Autophosphorylation | Cell-based assay | IC50 | ~5 | [8] |
| VEGFR2 | Cell-free assay | IC50 | 100-200 | [5][8] |
| PDGFR | Cell-free assay | IC50 | >1000-fold higher than FGFR1 | [8] |
| c-Src | Cell-free assay | IC50 | >1000-fold higher than FGFR1 | [8] |
| EGFR | Cell-free assay | IC50 | >50000 | |
| InsR | Cell-free assay | IC50 | >50000 | |
| MEK | Cell-free assay | IC50 | >50000 | |
| PKC | Cell-free assay | IC50 | >50000 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these inhibitors and a general workflow for their evaluation.
Caption: Mechanism of action of Ki23057 and PD173074 via ATP-competitive inhibition of FGFR.
Caption: A typical experimental workflow for evaluating the efficacy of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used in the characterization of FGFR inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Materials:
-
Purified recombinant FGFR1, FGFR2, or FGFR3 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Ki23057 or PD173074 serially diluted in DMSO
-
96-well plates
-
Phosphocellulose filter paper or luminometer
Procedure:
-
Prepare a reaction mixture containing the purified kinase and substrate in the kinase reaction buffer.
-
Add serial dilutions of the inhibitor (Ki23057 or PD173074) to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using the radiometric method).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay or ADP-Glo™ Reagent).
-
For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the luminescent signal, which is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with known FGFR status (e.g., scirrhous gastric cancer cell lines for Ki23057; multiple myeloma or small cell lung cancer cell lines for PD173074)
-
Complete cell culture medium
-
Ki23057 or PD173074
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Ki23057 or PD173074. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.[10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, for enhancing tumor take rate)
-
Ki23057 or PD173074 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Ki23057, or PD173074).
-
Administer the inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²)/2.[10]
-
Monitor the body weight of the mice as an indicator of toxicity.[10]
-
At the end of the study (based on a predetermined endpoint, such as maximum tumor size in the control group), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot the mean tumor volume for each group over time to compare the anti-tumor efficacy.
Concluding Remarks
Both Ki23057 and PD173074 are valuable tools for investigating the role of FGFR signaling in cancer and other diseases. The choice between them will largely depend on the specific FGFR isoform of interest. Ki23057 is a suitable choice for studies focusing on FGFR2, particularly in the context of gastric cancer. In contrast, PD173074 offers high potency and selectivity for FGFR1 and FGFR3, making it an excellent tool for research in areas such as multiple myeloma and certain types of bladder and lung cancer. The potential off-target effects on VEGFR-2 for both compounds should be considered when interpreting experimental results, especially in studies related to angiogenesis. The provided data and protocols offer a solid foundation for designing and executing rigorous comparative studies to further elucidate the therapeutic potential of these FGFR inhibitors.
References
- 1. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel molecular targeting compound as K-samII/FGF-R2 phosphorylation inhibitor, Ki23057, for Scirrhous gastric cancer. | Semantic Scholar [semanticscholar.org]
- 4. rroij.com [rroij.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Synergistic antitumor effects of FGFR2 inhibitor with 5-fluorouracil on scirrhous gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Ki23057 and Sorafenib for Hepatocellular Carcinoma: A Review of Preclinical and Clinical Data
A critical knowledge gap exists in the direct comparison of Ki23057 and the established multi-kinase inhibitor, sorafenib (B1663141), for the treatment of hepatocellular carcinoma (HCC). To date, no preclinical or clinical studies have been published that directly evaluate the efficacy of Ki23057 in HCC or compare it against sorafenib. This guide, therefore, provides a comprehensive overview of the available data for each compound individually. Information on Ki23057 is derived from a study in a colon cancer model, as no data in the context of HCC is currently available. In contrast, a substantial body of evidence exists for sorafenib, the first approved systemic therapy for advanced HCC.
Overview of Ki23057: A Novel Angiogenesis Inhibitor
Ki23057 is a novel, small molecule synthetic tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) autophosphorylation.[1] By blocking this key step in the VEGF signaling pathway, Ki23057 effectively inhibits angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Preclinical Data in a Colon Cancer Model
A key preclinical study investigated the effects of Ki23057 in a colon cancer model. The findings from this study are summarized below.
Table 1: Summary of Preclinical Data for Ki23057 in a Colon Cancer Model
| Parameter | Cell Line / Model | Results |
| In Vitro Cell Proliferation | LM-H3, LoVo, LS174T (colon cancer cell lines) | No inhibitory effect on the proliferation of colon cancer cells. |
| In Vitro Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-induced proliferation. |
| In Vitro Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited tube formation. |
| In Vivo Tumor Growth | Xenografted LM-H3 tumors in mice | Exhibited a significant inhibitory effect on tumor growth. |
| In Vivo Metastasis | Spreading of cancer cells to the liver in a mouse model | Significantly inhibited the spreading of cancer cells to the liver. |
| In Vivo Angiogenesis | Xenografted tumors | Significantly fewer microvessels (stained with anti-CD31 antibody) compared to controls. |
Sorafenib: The Established Standard of Care in Advanced Hepatocellular Carcinoma
Sorafenib is an oral multi-kinase inhibitor that has been a cornerstone in the treatment of advanced HCC for over a decade. It targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.
Mechanism of Action
Sorafenib's anti-tumor activity is attributed to its ability to inhibit:
-
Raf kinases (c-Raf and B-Raf): Key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in HCC and plays a crucial role in cell proliferation and survival.
-
Receptor tyrosine kinases (RTKs): Including VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor β (PDGFR-β), which are central to angiogenesis.
By targeting both tumor cell proliferation and the tumor's blood supply, sorafenib exerts a dual anti-cancer effect.
Preclinical and Clinical Data in Hepatocellular Carcinoma
Sorafenib has been extensively studied in both preclinical models and clinical trials for HCC.
Table 2: Summary of Preclinical and Clinical Data for Sorafenib in Hepatocellular Carcinoma
| Parameter | Cell Line / Model / Study | Results |
| In Vitro Cell Growth Inhibition (IC50) | HepG2 and Huh7 (HCC cell lines) | Dose- and time-dependent inhibition of cell growth. |
| In Vivo Tumor Growth | Orthotopic HCC xenografts in mice | Significantly inhibits tumor growth compared to control. |
| Median Overall Survival (OS) - SHARP Trial | Patients with advanced HCC | 10.7 months (Sorafenib) vs. 7.9 months (Placebo). |
| Median Overall Survival (OS) - Asia-Pacific Trial | Patients with advanced HCC | 6.5 months (Sorafenib) vs. 4.2 months (Placebo). |
| Time to Progression (TTP) - SHARP Trial | Patients with advanced HCC | 5.5 months (Sorafenib) vs. 2.8 months (Placebo). |
| Objective Response Rate (ORR) - RATIONALE-301 Trial | Patients with unresectable HCC | 5.4% |
Experimental Protocols
Ki23057 In Vivo Xenograft Model (Colon Cancer)
A representative experimental protocol for evaluating the in vivo efficacy of Ki23057 in a colon cancer xenograft model is as follows:
-
Cell Culture: Human colon cancer cells (e.g., LM-H3) are cultured in appropriate media.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.
-
Tumor Implantation: Cultured cancer cells are harvested and injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives Ki23057 orally, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Metastasis Assessment: At the end of the study, livers are harvested to assess for the presence and number of metastatic nodules.
-
Immunohistochemistry: Tumor tissues are collected, sectioned, and stained with antibodies against markers of angiogenesis (e.g., CD31) to quantify microvessel density.
Sorafenib In Vitro Cell Viability Assay (Hepatocellular Carcinoma)
A standard protocol to determine the effect of sorafenib on HCC cell viability is the MTT assay:
-
Cell Seeding: HCC cells (e.g., HepG2, Huh7) are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of sorafenib or a vehicle control (DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ki23057
Caption: Mechanism of action of Ki23057.
Signaling Pathway of Sorafenib in HCC
Caption: Dual mechanism of action of sorafenib in HCC.
Experimental Workflow for In Vivo Drug Testing in an HCC Xenograft Model
Caption: Workflow for preclinical HCC xenograft studies.
Conclusion
While Ki23057 shows promise as a potent anti-angiogenic agent through its specific inhibition of VEGFR2, its efficacy in hepatocellular carcinoma remains unknown. The available preclinical data in a colon cancer model suggests that its primary effect is on the tumor vasculature rather than on the cancer cells directly.[1]
Sorafenib, in contrast, is a well-established therapeutic agent for advanced HCC with a dual mechanism of action that targets both tumor cell proliferation and angiogenesis. Its clinical benefit, although modest, has been demonstrated in large-scale clinical trials.
A direct comparative study of Ki23057 and sorafenib in relevant preclinical models of HCC is warranted to determine if the specific VEGFR2 inhibition by Ki23057 could offer any advantages over the multi-targeted approach of sorafenib. Future research should focus on evaluating the efficacy of Ki23057 in HCC cell lines and in vivo models to ascertain its potential as a therapeutic agent for this challenging disease.
References
Comparative Efficacy of Ki-23057 and Alternative Anti-Angiogenic Agents in a Secondary Animal Model of Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of Ki-23057, a novel VEGFR-2 tyrosine kinase inhibitor, with established anti-angiogenic agents Sunitinib (B231), Sorafenib, Axitinib, and Bevacizumab. The comparison is based on available preclinical data from secondary animal models of colon cancer.
Executive Summary
Ki-23057 has demonstrated significant anti-tumor activity in a colon cancer xenograft model by inhibiting angiogenesis through VEGFR-2 blockade.[1] While direct comparative studies are not available, this guide consolidates data from independent preclinical studies to offer a comparative perspective on its efficacy against other agents targeting similar pathways. The presented data highlights the potential of Ki-23057 as an anti-angiogenic therapy. However, it is crucial to note that the experimental conditions across the cited studies vary, and therefore, direct comparisons should be interpreted with caution.
Data Presentation: Quantitative Anti-Tumor Activity
The following table summarizes the quantitative data on the anti-tumor efficacy of Ki-23057 and its alternatives in various colon cancer xenograft models.
| Drug | Mechanism of Action | Animal Model | Cell Line | Dosage | Key Efficacy Endpoint(s) | Reference |
| Ki-23057 | VEGFR-2 Inhibitor | Nude Mice | LM-H3 (Colon) | Not Specified | Significant tumor growth inhibition; Prevention of liver metastasis | [1] |
| Sunitinib | Multi-kinase Inhibitor (VEGFR, PDGFR) | SCID Mice | HT-29 (Colon) | 40 mg/kg/day | 71% ± 5% tumor growth inhibition | |
| Sorafenib | Multi-kinase Inhibitor (VEGFR, PDGFR, RAF) | Nude Mice | HT-29 (Colon) | Not Specified | 55% reduction in tumor growth (in combination) | |
| Axitinib | VEGFR Inhibitor | Nude Mice | LoVo (Colon) | Not Specified | Tumor Growth Delay (TGD) of 8.53 days | |
| Bevacizumab | VEGF-A Monoclonal Antibody | Nude Mice | HCT-116 (Colon) | Not Specified | 43.2% tumor inhibition rate |
Note: The data presented is compiled from different studies. Experimental conditions such as the specific mouse strain, tumor implantation site, and treatment duration may vary, impacting direct comparability. The detailed experimental protocol for the Ki-23057 study was not publicly available and is represented by a generalized protocol.
Experimental Protocols
Ki-23057 in LM-H3 Colon Cancer Xenograft Model (Generalized Protocol)
Due to the unavailability of the full experimental details, a generalized protocol based on common practices is provided below.
-
Cell Culture: Human colon cancer cells (LM-H3) are cultured in appropriate media.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of LM-H3 cells (e.g., 1 x 10^6 cells in 0.1 mL of media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into control and treatment groups. Ki-23057 is administered, likely orally or via intraperitoneal injection, at a specified dosage and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volume is measured periodically (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. The number of liver metastases is also quantified.[1]
Representative Protocol for Alternative Agents (Sunitinib in HT-29 Xenograft Model)
-
Cell Culture: HT-29 human colon cancer cells are maintained in culture.
-
Animal Model: Severe combined immunodeficient (SCID) mice are utilized.
-
Tumor Implantation: HT-29 cells are injected subcutaneously into the mice.
-
Treatment: When tumors are established, mice are treated with sunitinib (40 mg/kg/day).
-
Efficacy Measurement: Tumor growth is monitored, and the percentage of tumor growth inhibition is calculated compared to a vehicle-treated control group.
Visualizations
Signaling Pathway of VEGFR-2 Inhibition by Ki-23057
Caption: Inhibition of VEGFR-2 by Ki-23057 blocks downstream signaling pathways crucial for angiogenesis.
Experimental Workflow for Secondary Animal Model Validation
Caption: A generalized workflow for evaluating anti-tumor efficacy in a xenograft model.
Comparison of Anti-Angiogenic Agents
Caption: A high-level comparison of Ki-23057 with alternative anti-angiogenic agents.
References
Unveiling the Kinase Selectivity of Ki23057: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a comparative cross-reactivity analysis of Ki23057, a known inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), against a panel of kinases. To contextualize its selectivity, we compare its performance with two well-established multi-kinase inhibitors, Sunitinib and Sorafenib.
This guide summarizes available quantitative data, details the experimental methodologies for kinase profiling, and presents visual representations of key concepts to facilitate a comprehensive understanding of Ki23057's kinase interaction landscape.
Kinase Inhibition Profile: A Comparative Overview
To establish the selectivity of Ki23057, its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is compared with that of Sunitinib and Sorafenib against a panel of selected kinases. The data presented below is a compilation from various publicly available sources and serves as a reference for understanding the relative potency and selectivity of these compounds.
| Kinase Target | Ki23057 (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR2 (KDR) | Data Not Available | 2 | 90 |
| PDGFRβ | Data Not Available | 2 | 57 |
| c-Kit | Data Not Available | Data Not Available | 68 |
| Raf-1 (CRAF) | Data Not Available | Data Not Available | 6 |
| B-Raf | Data Not Available | Data Not Available | 22 |
| B-Raf (V600E) | Data Not Available | Data Not Available | 38 |
| VEGFR1 | Data Not Available | Data Not Available | 26 |
| VEGFR3 | Data Not Available | Data Not Available | 20 |
| Flt-3 | Data Not Available | Data Not Available | 58 |
| RET | Data Not Available | Data Not Available | 43 |
Note: Comprehensive, publicly available kinome-wide IC50 data for Ki23057 is limited. The table highlights key targets of Sunitinib and Sorafenib for which comparative data would be most informative.
Visualizing Kinase Selectivity
To illustrate the concept of kinase selectivity profiling, the following diagram outlines a typical experimental workflow.
Caption: A flowchart illustrating the major steps in determining the kinase selectivity profile of a test compound.
Signaling Pathway Context
Ki23057 is known to target VEGFR2 and FGFR2, key components of signaling pathways that regulate angiogenesis and cell proliferation. The diagram below depicts a simplified representation of the VEGFR2 signaling cascade.
Caption: A diagram showing the inhibition of the VEGFR2 signaling pathway by Ki23057.
Experimental Protocols
The determination of a compound's kinase selectivity profile is typically achieved through in vitro kinase assays. Below are generalized protocols for two common methods.
Radiometric Kinase Assay
This traditional method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compound (e.g., Ki23057) serially diluted in an appropriate solvent (e.g., DMSO)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and reaction buffer.
-
Add the serially diluted test compound to the reaction mixture. A control with solvent only (no inhibitor) is also prepared.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or a membrane.
-
Wash the paper/membrane extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This method measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compound (e.g., Ki23057) serially diluted
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Add the kinase, substrate, and reaction buffer to the wells of a white, opaque multi-well plate.
-
Add the serially diluted test compound to the appropriate wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a set temperature for a specific duration.
-
Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of kinase inhibition based on the increase in luminescence in the presence of the inhibitor compared to the control.
-
Determine the IC50 value as described in the radiometric assay protocol.
Conclusion
While Ki23057 is recognized as an inhibitor of FGFR2 and VEGFR2, a comprehensive public dataset detailing its cross-reactivity against a broad kinase panel remains to be fully established. The comparative data with multi-kinase inhibitors like Sunitinib and Sorafenib underscores the importance of such profiling to understand a compound's selectivity and potential for off-target effects. The experimental protocols provided offer a foundational understanding of the methodologies employed to generate the critical data necessary for robust kinase inhibitor characterization. Further kinome-wide screening of Ki23057 will be instrumental in fully elucidating its therapeutic potential and guiding future drug development efforts.
Synergistic Potential of VEGFR-2 Inhibition with Standard Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synergistic effects observed when combining Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors with standard chemotherapy agents. Due to the limited availability of public data on the specific synergistic effects of Ki 23057, this document leverages available preclinical data for other representative VEGFR-2 inhibitors to illustrate the potential for enhanced anti-cancer efficacy in combination therapies.
The inhibition of VEGFR-2, a key mediator of angiogenesis, has become a cornerstone of modern cancer therapy. By disrupting the tumor's blood supply, VEGFR-2 inhibitors can potentiate the cytotoxic effects of conventional chemotherapy agents. This guide summarizes the evidence for these synergistic interactions, provides detailed experimental protocols for assessing synergy, and visualizes the underlying biological pathways.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining VEGFR-2 inhibitors with standard chemotherapies such as cisplatin (B142131), paclitaxel (B517696), doxorubicin (B1662922), and gemcitabine (B846) has been evaluated in various preclinical models. The degree of synergy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3]
Table 1: Synergistic Effects of VEGFR-2 Inhibitors with Cisplatin
| VEGFR-2 Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Anlotinib (B1662124) | Breast Cancer | Not Specified | Combination significantly enhanced inhibition of cell growth, migration, and invasion. Increased apoptosis and autophagy observed. | [4] |
| Anti-VEGF Antibody | Ehrlich Ascites Carcinoma | EAC Cells | Combination resulted in highly significant inhibition of cell proliferation and induced apoptosis. More effective in reducing tumor burden and increasing life span in vivo. | [5] |
Table 2: Synergistic Effects of VEGFR-2 Inhibitors with Paclitaxel
| VEGFR-2 Inhibitor | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Anti-VEGFR-1/2 Antibodies | Gastric Cancer | AGS | Cytotoxicity was synergistically increased with the combination treatment. | [6] |
| Dovitinib (B548160) | Gastric Cancer | MKN-45, KATO-III | Additive effect on tumor growth inhibition in vitro and in vivo. | [7] |
| siVEGF Nanoparticles | Breast Cancer | MCF-7 | Co-delivery of siVEGF and paclitaxel achieved synergistic inhibition of tumor growth. | [8] |
Table 3: Synergistic Effects of VEGFR-2 Inhibitors with Doxorubicin
| VEGFR-2 Inhibitor/Modulator | Cancer Type | Cell Line(s) | Key Findings | Reference |
| Glycyrrhetinic Acid (downregulates VEGFR-2) | Breast Cancer | MCF-7, HUVECs | Combination exhibited synergistic anti-angiogenesis and enhanced cytotoxicity and apoptosis in cancer cells. | [9][10] |
Table 4: Synergistic Effects of VEGFR-2 Inhibitors with Gemcitabine
| VEGFR-2 Inhibitor | Cancer Type | Animal Model | Key Findings | Reference |
| VEGF-Trap | Lung Cancer | Lewis Lung Carcinoma (LLC) mouse model | Combination therapy significantly enhanced inhibition of tumor growth and prolonged survival. Potently inhibited angiogenesis and cell proliferation while increasing apoptosis. | [11] |
| AEE788 (dual EGFR/VEGFR inhibitor) | Pancreatic Cancer | L3.6pl orthotopic nude mouse model | Combination with gemcitabine significantly decreased tumor weight and prolonged survival. | [12] |
Mechanisms of Synergy
The synergistic anti-tumor effect of combining VEGFR-2 inhibitors with chemotherapy arises from a dual attack on the tumor. Chemotherapy directly targets rapidly dividing cancer cells, inducing DNA damage and apoptosis. Simultaneously, VEGFR-2 inhibitors disrupt the tumor's blood supply by inhibiting angiogenesis. This "vascular normalization" can also improve the delivery and efficacy of chemotherapeutic drugs to the tumor core.
Below is a diagram illustrating the key signaling pathways affected by this combination therapy.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effects of anlotinib and DDP on breast cancer: targeting the VEGF/JAK2/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelial growth factor immunoneutralization in combination with cisplatin reduces EAC tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of VEGFR-1 and VEGFR-2 Enhances Paclitaxel Sensitivity in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic inhibition of breast cancer by co-delivery of VEGF siRNA and paclitaxel via vapreotide-modified core-shell nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.polyu.edu.hk [research.polyu.edu.hk]
- 11. Combination Therapy of VEGF-Trap and Gemcitabine Results in Improved Anti-Tumor Efficacy in a Mouse Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Inhibition of EGFR, VEGFR and PDGFR Signaling Combined with Gemcitabine Produces Therapy of Human Pancreatic Carcinoma and Prolongs Survival in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Ki-23057: A Comparative Guide for Monotherapy vs. Combination Therapy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Ki-23057, a novel small molecule tyrosine kinase inhibitor, has demonstrated promise as an anti-angiogenic agent by selectively targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] This guide provides a comprehensive evaluation of Ki-23057's potential as both a monotherapy and a component of combination therapies, drawing on available preclinical data and comparisons with other VEGFR2 inhibitors.
Monotherapy Profile of Ki-23057
Preclinical studies have established the foundational efficacy of Ki-23057 as a single agent. Its primary mechanism of action involves the inhibition of VEGFR2 autophosphorylation, a critical step in the signaling cascade that promotes angiogenesis.[1]
Key Preclinical Findings (Monotherapy)
In Vitro Efficacy:
-
Inhibition of Endothelial Cell Proliferation: Ki-23057 effectively inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF.[1]
-
No Direct Effect on Colon Cancer Cell Proliferation: Notably, the compound did not show inhibitory effects on the proliferation of various colon cancer cell lines (LM-H3, LoVo, and LS174T), indicating its targeted anti-angiogenic mechanism rather than direct cytotoxicity to tumor cells.[1]
-
Inhibition of Tube Formation: Ki-23057 demonstrated its anti-angiogenic potential by inhibiting the formation of tube-like structures by HUVECs.[1]
In Vivo Efficacy:
-
Tumor Growth Inhibition: In a xenograft model using LM-H3 colon cancer cells, Ki-23057 significantly inhibited tumor growth.[1]
-
Reduction of Liver Metastasis: The inhibitor also showed a significant effect in preventing the spread of cancer cells to the liver in the same preclinical model.[1]
-
Decreased Microvessel Density: Treatment with Ki-23057 led to a significant reduction in microvessel density within the xenografted tumors, as confirmed by anti-CD31 antibody staining.[1]
The Rationale for Combination Therapy
While Ki-23057 shows promise as a monotherapy, the landscape of cancer treatment is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. Although specific preclinical data on Ki-23057 in combination with other agents are not yet available, the established role of VEGFR2 inhibitors provides a strong rationale for such investigations. Combination approaches often aim to attack tumors from multiple angles, such as targeting tumor cell proliferation directly while simultaneously cutting off their blood supply.
Potential Combination Strategies for Ki-23057:
-
With Cytotoxic Chemotherapy: Combining Ki-23057 with traditional chemotherapy could offer a synergistic effect. Chemotherapy directly targets rapidly dividing cancer cells, while Ki-23057 would inhibit the angiogenesis necessary for tumor growth and repair, potentially making the tumor more susceptible to cytotoxic agents. Preclinical studies with other VEGFR2 inhibitors have shown that this combination can lead to stable disease and even partial xenograft regressions.[1]
-
With Immunotherapy: The tumor microenvironment plays a crucial role in immune evasion. Aberrant tumor vasculature can hinder the infiltration of immune cells. By normalizing tumor blood vessels, VEGFR2 inhibitors like Ki-23057 could enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) by facilitating the trafficking and infiltration of T cells into the tumor.
Comparative Data: VEGFR2 Inhibitors in Monotherapy vs. Combination Therapy
To provide a framework for evaluating the potential of Ki-23057 in combination regimens, the following tables summarize preclinical data from studies on other VEGFR2 inhibitors.
| Monotherapy: VEGFR2 Inhibition | |||
| Agent | Cancer Model | Key Findings | Reference |
| Ki-23057 | Colon Cancer (LM-H3 Xenograft) | Significant tumor growth inhibition and prevention of liver metastasis. | [1] |
| DC101 (anti-murine VEGFR2 Ab) | Pediatric Sarcomas, Neuroblastoma | Tumor growth delay as a single agent. | [1] |
| BAY 57-9352 (VEGFR-2/PDGFR inhibitor) | Colorectal Cancer (Colo-205) | Significant anti-tumor activity (average Tumor Growth Delay of 16 days). | [2] |
| BAY 57-9352 (VEGFR-2/PDGFR inhibitor) | Non-Small Cell Lung Cancer (H460) | Anti-tumor activity (Tumor Growth Delay of 6 days). | [2] |
| Combination Therapy: VEGFR2 Inhibition + Chemotherapy | |||
| VEGFR2 Inhibitor + Chemo Agent | Cancer Model | Key Findings | Reference |
| DC101 + Cyclophosphamide | Desmoplastic Small Round Cell Tumor | Stable disease observed. | [1] |
| DC101 + Doxorubicin | Desmoplastic Small Round Cell Tumor | Enhanced anti-tumor activity. | [1] |
| BAY 57-9352 + Capecitabine | Colorectal Cancer (Colo-205) | Increased Tumor Growth Delay (40 days) with no added toxicity. | [2] |
| BAY 57-9352 + Paclitaxel | Non-Small Cell Lung Cancer (H460) | Increased Tumor Growth Delay (14 days) with acceptable toxicity. | [2] |
Signaling Pathways and Experimental Workflows
VEGFR2 Signaling Pathway and the Action of Ki-23057
The following diagram illustrates the VEGFR2 signaling cascade and the point of intervention for Ki-23057.
Caption: Ki-23057 inhibits VEGFR2 autophosphorylation.
General Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for assessing a novel VEGFR2 inhibitor like Ki-23057 in preclinical models.
References
Ki 23057 and FGFR Inhibitor Resistance: A Comparative Analysis Based on Current Data
A comprehensive review of existing literature reveals a notable absence of direct experimental data on the efficacy of Ki 23057 in cell lines with acquired resistance to other prominent FGFR inhibitors such as pemigatinib (B609903), infigratinib, and erdafitinib. While research has identified this compound as an inhibitor of FGFR2 and VEGFR-2, its performance against common mechanisms of resistance to other FGFR-targeted therapies remains uncharacterized.
This guide provides a comparative overview of the known mechanisms of resistance to established FGFR inhibitors and contextualizes the current understanding of this compound. Due to the lack of direct comparative studies, this report will focus on summarizing the landscape of FGFR inhibitor resistance and the known characteristics of this compound, highlighting the existing data gap.
Mechanisms of Acquired Resistance to FGFR Inhibitors
Acquired resistance to FGFR inhibitors is a significant clinical challenge. The primary mechanisms of resistance can be broadly categorized into two groups: on-target alterations of the FGFR gene and activation of bypass signaling pathways.
On-Target FGFR Alterations:
Secondary mutations in the kinase domain of the FGFR protein are a common cause of acquired resistance. These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket. The most frequently observed mutations occur at the "gatekeeper" residue (e.g., V565F/L in FGFR2) and the "molecular brake" residue (e.g., N550K in FGFR2).[1][2] These mutations can sterically hinder the binding of reversible ATP-competitive inhibitors like pemigatinib and infigratinib.[1][2]
Bypass Signaling Pathway Activation:
Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. This allows the cell to maintain proliferation and survival signals despite the inhibition of the FGFR pathway. Common bypass pathways include the activation of:
-
EGFR (Epidermal Growth Factor Receptor) signaling
-
MET (Mesenchymal-Epithelial Transition factor) signaling
-
PI3K/AKT/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway [3]
The activation of these pathways can be a result of genetic alterations or transcriptional upregulation of the respective receptor tyrosine kinases or downstream signaling molecules.
Overview of Common FGFR Inhibitors and Resistance
The following table summarizes key information about commonly used FGFR inhibitors and the documented resistance mechanisms observed in preclinical and clinical studies.
| Inhibitor | Target | Common Resistance Mechanisms |
| Pemigatinib | FGFR1/2/3 | Secondary FGFR2 kinase domain mutations (e.g., N550K, V565F)[1][4][5] |
| Infigratinib | FGFR1/2/3 | Secondary FGFR2 kinase domain mutations (e.g., V565F)[1][6] |
| Erdafitinib | Pan-FGFR | Secondary FGFR3 kinase domain mutations, activation of bypass signaling (e.g., EGFR, MET)[7][8][9] |
This compound: What the Data Shows
This compound has been identified as a small molecule inhibitor with activity against both FGFR2 and VEGFR-2.[10] Its primary characterization in the literature focuses on its ability to enhance the chemosensitivity of drug-resistant gastric cancer cells and its anti-angiogenic properties through the inhibition of VEGFR-2.
To date, there are no published studies that have evaluated the efficacy of this compound in cell lines with defined resistance to other selective FGFR inhibitors. Therefore, its activity against specific FGFR kinase domain mutations or its ability to overcome bypass signaling pathway activation remains unknown.
Experimental Protocols for Evaluating FGFR Inhibitor Resistance
To address the current data gap for this compound, its efficacy in resistant cell lines would need to be systematically evaluated. Standard experimental protocols for such an investigation would include:
1. Generation of Resistant Cell Lines:
-
Protocol: Parental cancer cell lines with known FGFR alterations (e.g., FGFR2 fusions or FGFR3 mutations) are continuously exposed to increasing concentrations of an FGFR inhibitor (e.g., pemigatinib, infigratinib, or erdafitinib) over several months.
-
Validation: The resistant phenotype is confirmed by comparing the IC50 (half-maximal inhibitory concentration) of the resistant cell line to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
2. Characterization of Resistance Mechanisms:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): To identify secondary mutations in the FGFR kinase domain.
-
Western Blotting or Phospho-Receptor Tyrosine Kinase (RTK) Arrays: To detect the activation of bypass signaling pathways by assessing the phosphorylation status of key proteins like EGFR, MET, AKT, and ERK.
3. Efficacy Testing of this compound in Resistant Cell Lines:
-
Cell Viability Assays: To determine the IC50 of this compound in both the parental and resistant cell lines. A significant decrease in the IC50 in the resistant line compared to the original inhibitor would suggest efficacy.
-
Western Blotting: To assess the ability of this compound to inhibit FGFR signaling (e.g., phosphorylation of FGFR and downstream effectors like FRS2, ERK, and AKT) in the resistant cell lines.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in FGFR inhibitor resistance and a typical experimental workflow for evaluating a novel inhibitor in resistant cell lines.
Caption: FGFR signaling pathway and common resistance mechanisms.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fondazionebonadonna.org [fondazionebonadonna.org]
- 6. onclive.com [onclive.com]
- 7. Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 10. rroij.com [rroij.com]
Comparative Analysis of VEGFR-2 Inhibitor Pharmacokinetics: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the pharmacokinetic properties of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, with a focus on Sunitinib, Sorafenib, and Axitinib. While this analysis was initiated to include Ki-23057, a thorough search of publicly available scientific literature and databases did not yield specific pharmacokinetic data for this compound. Ki-23057 is identified as a novel, small synthetic tyrosine kinase inhibitor that blocks the autophosphorylation of VEGFR-2, playing a role as an anti-angiogenic agent.[1]
This document is intended for researchers, scientists, and drug development professionals to offer a comparative look at the pharmacokinetic profiles of established VEGFR-2 inhibitors, supported by experimental data from preclinical studies in rat models.
I. Comparative Pharmacokinetic Data of VEGFR-2 Inhibitors in Rats
The following table summarizes the key pharmacokinetic parameters of Sunitinib, Sorafenib, and Axitinib following oral administration in rats. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which in turn influence their efficacy and safety.
| Parameter | Sunitinib | Sorafenib | Axitinib |
| Dose (mg/kg) | 15 (oral) | 10 (oral) | 50 - 500 (oral) |
| Cmax (µg/mL) | ~3.1 | ~4.7 | Dose-proportional exposure observed |
| Tmax (h) | 3 - 6 | ~12 | Not specified |
| t½ (h) | ~8 | ~9 - 12 | 1 - 4 |
| AUC (µg·h/mL) | ~7.2 | Not specified | Dose-proportional exposure observed |
| Bioavailability (%) | ~100 | Not specified | Not specified |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The data for Axitinib indicates dose proportionality in exposure rather than providing specific Cmax and AUC values at a single dose in the available literature.
II. VEGFR-2 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2. This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. The inhibitors discussed in this guide exert their therapeutic effect by blocking the kinase activity of VEGFR-2, thereby inhibiting downstream signaling.
Caption: Simplified VEGFR-2 Signaling Pathway.
III. Experimental Protocols
The following section outlines a generalized experimental protocol for conducting an in vivo pharmacokinetic study of a small molecule VEGFR-2 inhibitor in a rat model, based on common practices in the field.
A. Experimental Workflow for Oral Pharmacokinetic Study
Caption: Workflow for an oral pharmacokinetic study in rats.
B. Detailed Methodologies
1. Animal Models:
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old, weighing 200-250g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water, except during the pre-dose fasting period.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.
2. Formulation Preparation:
-
The test compound (e.g., Sunitinib, Sorafenib, Axitinib) is formulated in a suitable vehicle to ensure solubility and stability for oral administration. A common vehicle is a mixture of Polyethylene Glycol 400 (PEG400), Tween 80, and saline. The final concentration should be prepared to deliver the desired dose in a volume of 5-10 mL/kg.
3. Dosing and Administration:
-
Animals are fasted overnight (approximately 12-16 hours) with free access to water before dosing.
-
The test compound is administered via oral gavage using a suitable gauge gavage needle. The volume administered is calculated based on the individual animal's body weight.
4. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. A typical sampling schedule for a compound with an expected half-life of several hours would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Blood is collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).
5. Plasma Preparation and Storage:
-
Immediately after collection, blood samples are centrifuged at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
6. Bioanalytical Method:
-
The concentration of the test compound in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
A standard curve is prepared by spiking known concentrations of the compound into blank plasma to allow for accurate quantification.
7. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are calculated.
This guide serves as a foundational resource for researchers interested in the preclinical pharmacokinetic evaluation of VEGFR-2 inhibitors. The provided data and protocols can aid in the design of future studies and the interpretation of experimental results in the ongoing effort to develop novel anti-angiogenic therapies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Ki 23057
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Ki 23057, a compound utilized in scientific research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the best practices for handling structurally similar compounds, such as quinoline (B57606) and aniline (B41778) derivatives.
I. Immediate Safety and Hazard Assessment
Given that this compound is a quinoline derivative containing a tert-butylaniline moiety, it should be handled as a potentially hazardous substance. Compounds with similar structures can be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, all personnel must use appropriate Personal Protective Equipment (PPE) when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Inspect gloves for any signs of degradation before use.[1][3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1][3]
-
Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.[1][3]
II. Quantitative Data Summary
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6] | Ingestion may lead to significant health issues. |
| Skin Corrosion/Irritation | May cause skin irritation.[1][5] | Direct contact can result in redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][3][5] | Contact with eyes may lead to pain, watering, and redness. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[1][4][5] | Release into the environment can harm aquatic ecosystems. |
III. Detailed Disposal Protocol
The disposal of this compound must be managed to ensure the safety of laboratory personnel and prevent environmental contamination. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and chemically compatible container.[3]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, clearly labeled, and sealed waste containers. Do not mix with other waste streams.[1][3][7] Halogenated and non-halogenated solvent wastes should be segregated.[7]
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container.[3]
Step 2: Waste Containerization and Labeling
-
Use a designated, leak-proof, and chemically compatible container, such as a glass bottle with a secure screw cap.[1]
-
All waste containers must be clearly and securely labeled as "Hazardous Waste".[1]
-
The label must include the full chemical name: "this compound" and any known hazard symbols (e.g., "Toxic," "Environmental Hazard").[2][3]
Step 3: Storage of Waste
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[1]
-
The storage area should be away from incompatible materials, such as strong oxidizing agents.[1][4]
Step 4: Final Disposal
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Provide the disposal company with all available safety information to ensure proper management of the waste.[2]
IV. Spill Management
In the event of a spill, evacuate the immediate area.[1] While wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][4] Carefully collect the absorbent material and place it in the designated hazardous waste container.[1] Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
Experimental Workflow & Signaling Pathway Diagrams
To further clarify the procedural steps and logical relationships in handling and disposing of this compound, the following diagrams are provided.
Caption: Workflow for the safe disposal of this compound.
Caption: Logical steps for managing a this compound spill.
References
Essential Safety and Logistical Information for Handling Ki-23057
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, handling instructions, and disposal plans for the compound Ki-23057. The information is intended to ensure the safe and effective use of this chemical in a laboratory setting, supporting research and development while prioritizing personnel safety and environmental responsibility.
Personal Protective Equipment (PPE) and Engineering Controls
When handling Ki-23057, a comprehensive approach to safety is paramount. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use. |
| Body Protection | Lab Coat | A standard lab coat should be worn at all times. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Fume Hood | All handling of solid Ki-23057 and preparation of its solutions must be conducted in a certified chemical fume hood. |
| Respirator | If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Engineering Controls:
-
Ventilation: Work with Ki-23057 should always be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash Station: An easily accessible and operational eyewash station must be located in the immediate vicinity of the handling area.
-
Safety Shower: A safety shower should be readily available in case of accidental large-scale skin contact.
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of Ki-23057 and ensuring a safe laboratory environment.
Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing.
-
Weighing: Weigh solid Ki-23057 in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Light and Moisture: Protect from light and moisture to maintain chemical stability.
Disposal Plans
Proper disposal of Ki-23057 and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: Unused Ki-23057 and any materials contaminated with it should be considered hazardous waste.
-
Disposal Method: Dispose of waste material at an approved hazardous waste treatment, storage, and disposal facility. Do not dispose of down the drain or in regular trash.
-
Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste.
-
Local Regulations: Always follow all local, state, and federal regulations regarding hazardous waste disposal.
Experimental Protocols
While specific experimental conditions will vary depending on the research objectives, the following provides a general framework for common in vitro and in vivo procedures involving Ki-23057.
In Vitro Cell-Based Assays
This protocol outlines a general procedure for treating adherent cells with Ki-23057.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Ki-23057
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Ki-23057 Stock Solution: In a sterile microcentrifuge tube, dissolve Ki-23057 in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Preparation of Working Solutions: On the day of the experiment, dilute the Ki-23057 stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Ki-23057. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Return the plate to the incubator and incubate for the desired duration of the experiment.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
In Vivo Animal Studies
This protocol provides a general guideline for the administration of Ki-23057 to mice. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Ki-23057
-
Appropriate vehicle for in vivo administration (e.g., a solution of DMSO, Tween 80, and saline)
-
Experimental animals (e.g., mice)
-
Syringes and needles appropriate for the route of administration
-
Animal balance and other necessary animal handling equipment
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility and housing conditions for a specified period before the start of the experiment.
-
Preparation of Dosing Solution: Prepare the Ki-23057 dosing solution in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals. Ensure the solution is homogenous.
-
Animal Dosing: Administer the Ki-23057 solution to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage). A control group receiving only the vehicle should be included.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects. Body weight should be recorded at regular intervals.
-
Tumor Growth Measurement (if applicable): In cancer models, measure tumor volume at regular intervals using calipers.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals according to approved protocols and collect tissues for further analysis.
Signaling Pathway of Ki-23057
Ki-23057 is recognized as an inhibitor of both Fibroblast Growth Factor Receptor 2 (FGFR2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Theoretical calculations suggest it may have a higher binding affinity for VEGFR2.[1] By inhibiting these receptor tyrosine kinases, Ki-23057 can block downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.
Caption: Ki-23057 inhibits FGFR2 and VEGFR2, blocking key downstream signaling pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
